molecular formula C13H29NO2 B13798050 4,4-Diethoxy-1-(diethylamino)pentane CAS No. 54620-52-9

4,4-Diethoxy-1-(diethylamino)pentane

Katalognummer: B13798050
CAS-Nummer: 54620-52-9
Molekulargewicht: 231.37 g/mol
InChI-Schlüssel: IUJCCJNKFNXYFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diethoxy-1-(diethylamino)pentane is a chemical compound with the CAS Registry Number 54620-52-9 . It has a molecular formula of C13H29NO2 and a molecular weight of 231.37 g/mol . This product is supplied with a purity of 98.0% . Compounds featuring the diethylamino functional group are of significant interest in organic and medicinal chemistry research. For instance, diethylaminomethyl groups are utilized in the synthesis of advanced chemical entities, such as titanocene derivatives, which are investigated for their potential cytotoxic activity . As a building block, 4,4-Diethoxy-1-(diethylamino)pentane can serve as a versatile intermediate for the development of more complex molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

54620-52-9

Molekularformel

C13H29NO2

Molekulargewicht

231.37 g/mol

IUPAC-Name

4,4-diethoxy-N,N-diethylpentan-1-amine

InChI

InChI=1S/C13H29NO2/c1-6-14(7-2)12-10-11-13(5,15-8-3)16-9-4/h6-12H2,1-5H3

InChI-Schlüssel

IUJCCJNKFNXYFK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCC(C)(OCC)OCC

Herkunft des Produkts

United States
Foundational & Exploratory

4,4-Diethoxy-1-(diethylamino)pentane: A Strategic Acetal Intermediate in Antimalarial Drug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic use of protecting groups dictates the yield, purity, and scalability of the final drug product. 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) serves as a critical, protected intermediate in the synthesis of the 4-aminoquinoline and 8-aminoquinoline classes of antimalarial drugs. As the diethyl acetal of 5-(diethylamino)pentan-2-one, this compound temporarily masks a reactive ketone moiety, allowing for harsh nucleophilic amination to occur at the terminal carbon without triggering unwanted side reactions.

This technical guide dissects the physicochemical properties, mechanistic causality, and step-by-step experimental workflows for synthesizing and utilizing 4,4-diethoxy-1-(diethylamino)pentane in pharmaceutical development.

Physicochemical Profiling

Understanding the baseline quantitative data of 4,4-diethoxy-1-(diethylamino)pentane is essential for chromatographic tracking and downstream processing. The data below synthesizes key parameters for analytical validation [1].

PropertyValue
IUPAC Name 4,4-diethoxy-N,N-diethylpentan-1-amine
CAS Registry Number 54620-52-9
Molecular Formula C₁₃H₂₉NO₂
Molecular Weight 231.375 g/mol
Exact Mass 231.22000 Da
SMILES String CCN(CC)CCCC(C)(OCC)OCC
LogP (Predicted) ~2.5 - 3.1
Physical State Pale yellow to colorless liquid (ambient temp)

Mechanistic Causality: The Role of Acetal Protection

As a Senior Application Scientist, it is crucial to understand why we use an acetal intermediate rather than reacting precursors directly. The ultimate goal in this synthetic branch is to produce 5-(diethylamino)pentan-2-one [2], the direct precursor to Novoldiamine.

If one were to react the unprotected precursor, 5-chloro-2-pentanone, directly with diethylamine, the reaction would suffer from severe chemoselectivity issues. Diethylamine is a strong secondary amine and a moderate base. In the presence of an unprotected ketone, two fatal side reactions occur:

  • Enamine Formation: The secondary amine attacks the electrophilic carbonyl carbon, leading to the formation of an enamine.

  • Aldol Condensation: The basic conditions trigger the deprotonation of the α -carbon of the ketone, causing self-condensation of the starting material.

The Solution: By converting the ketone into a diethyl acetal (forming 4,4-diethoxy-1-chloropentane), the carbonyl carbon is rendered completely electrophilically inert. The SN​2 nucleophilic substitution of the terminal chloride by diethylamine can then proceed cleanly and quantitatively. Once the tertiary amine is installed, the acetal is easily cleaved under mild aqueous acidic conditions to reveal the target ketone.

Synthesis A 5-Chloro-2-pentanone B 5-Chloro-2-pentanone diethyl acetal A->B EtOH, H+ C 4,4-Diethoxy-1- (diethylamino)pentane B->C Diethylamine (SN2) D 5-(Diethylamino) pentan-2-one C->D H3O+ (Hydrolysis)

Fig 1: Stepwise synthesis and deprotection of 4,4-diethoxy-1-(diethylamino)pentane.

Self-Validating Experimental Protocols

The following protocols provide a robust, self-validating workflow for the synthesis and subsequent deprotection of 4,4-diethoxy-1-(diethylamino)pentane.

Protocol A: Synthesis via SN​2 Amination

Objective: Install the diethylamino group while preserving the masked ketone.

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 equivalent of 5-chloro-2-pentanone diethyl acetal (approx. 0.5 M in anhydrous acetonitrile).

  • Amination: Add 3.0 equivalents of diethylamine. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Heat the mixture to reflux (approx. 80°C) for 12-16 hours.

  • In-Process Validation (GC-MS): Sample the reaction mixture. The protocol is self-validating when GC-MS confirms the disappearance of the precursor mass ( m/z 194) and the emergence of the product peak ( m/z 231).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove acetonitrile and unreacted diethylamine. Partition the residue between 1M NaOH (aqueous) and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The resulting 4,4-diethoxy-1-(diethylamino)pentane can be used directly in the next step or distilled under vacuum.

Protocol B: Acid-Catalyzed Deprotection

Objective: Cleave the diethyl acetal to yield 5-(diethylamino)pentan-2-one.

  • Hydrolysis: Dissolve the 4,4-diethoxy-1-(diethylamino)pentane in a 2M aqueous HCl solution (10 mL per gram of substrate). Stir vigorously at room temperature for 2 hours. The acidic environment rapidly hydrolyzes the acetal while protonating the tertiary amine, keeping the molecule water-soluble.

  • In-Process Validation (FT-IR): Extract a micro-aliquot, neutralize, and run an FT-IR scan. The deprotection is validated by the appearance of a strong, sharp carbonyl ( C=O ) stretching frequency at 1715 cm⁻¹, which is entirely absent in the acetal starting material.

  • Neutralization: Cool the reaction vessel in an ice bath. Carefully add 6M NaOH dropwise until the pH of the solution exceeds 10, converting the ammonium salt back into the free-base tertiary amine.

  • Extraction: Extract the liberated ketone with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate the solvent to yield pure 5-(diethylamino)pentan-2-one.

Downstream Applications: Antimalarial Derivation

The deprotected ketone is a highly versatile building block. It is most famously subjected to reductive amination with ammonia over a Raney Nickel catalyst to yield Novoldiamine (1-diethylamino-4-aminopentane) [3]. Novoldiamine is the critical aliphatic side-chain required for the synthesis of and Mepacrine [4].

Alternatively, the ketone can bypass the Novoldiamine stage entirely. By reacting 5-(diethylamino)pentan-2-one directly with 8-amino-6-methoxyquinoline under reductive amination conditions, chemists can synthesize Pamaquine in a highly convergent manner [1].

Antimalarials Ketone 5-(Diethylamino)pentan-2-one Novoldiamine Novoldiamine Ketone->Novoldiamine NH3, H2, Cat. Pamaquine Pamaquine Ketone->Pamaquine 8-Amino-6-methoxyquinoline Chloroquine Chloroquine Novoldiamine->Chloroquine 4,7-Dichloroquinoline Mepacrine Mepacrine Novoldiamine->Mepacrine Acridine derivative

Fig 2: Downstream derivation of the deprotected ketone into key antimalarial agents.

References

  • Title: Pamaquine Synthesis and Precursors (CAS 491-92-9) Source: ChemSrc URL: [Link]

  • Title: A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis Source: Synthetic Communications, 52(7), 1004-1011 (2022) URL: [Link]

Structural Analysis and Synthetic Utility of 4,4-Diethoxy-1-(diethylamino)pentane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex multi-step synthesis of antimalarial active pharmaceutical ingredients (APIs) such as Chloroquine and Pamaquine, chemoselectivity is paramount. 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) serves as a critical, stable intermediate in these pathways [1]. It is the diethyl acetal protected form of 5-(diethylamino)pentan-2-one (commonly known as noval ketone).

As a Senior Application Scientist, I frequently observe that unprotected ketones are highly susceptible to unwanted nucleophilic attacks or reduction during downstream amination steps. By converting the reactive carbonyl into a sterically hindered, electron-rich acetal, we temporarily mask its reactivity. This whitepaper provides an in-depth structural analysis of this compound, details the causality behind its spectroscopic signatures, and outlines self-validating protocols for its synthesis and deprotection.

Nomenclature Note (Causality of IUPAC Rules): Notice the shift in IUPAC numbering. In the ketone precursor (5-(diethylamino)pentan-2-one), the carbonyl oxygen dictates priority, placing it at C2. Upon conversion to the acetal, the amine functional group assumes higher priority over the ether linkages, reversing the chain numbering to yield 1-(diethylamino)-4,4-diethoxypentane.

Chemical Identity & Physicochemical Profiling

Understanding the physical parameters of this intermediate is essential for designing effective extraction and purification workflows. The high boiling point dictates that thermal purification must be performed under vacuum to prevent degradation.

Table 1: Physicochemical Profile of 4,4-Diethoxy-1-(diethylamino)pentane

ParameterValueCausality / Synthetic Significance
CAS Number 54620-52-9Unique identifier for regulatory and inventory tracking [2].
Molecular Formula C₁₃H₂₉NO₂Reflects the addition of two ethyl groups and loss of water from the ketone.
Molecular Weight 231.38 g/mol Critical for precise stoichiometric calculations during scale-up.
Physical State Pale yellow liquidTypical for aliphatic amines; requires inert N₂ storage to prevent oxidation.
Boiling Point ~250-260 °C (est.)High boiling point necessitates vacuum distillation to avoid thermal cracking.
Solubility Soluble in DCM, EtOH, THFEnables homogeneous catalysis during acetalization and organic extraction.

Spectroscopic Characterization & Structural Causality

To ensure the integrity of the synthesized intermediate, rigorous spectroscopic validation is required. The following profiles detail the expected shifts and the physical causality behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of 4,4-diethoxy-1-(diethylamino)pentane relies heavily on identifying the acetal center and the distinct terminal groups.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.45 (q, J = 7.0 Hz, 4H, -O-CH₂-CH₃): The high electronegativity of the geminal oxygen atoms strongly deshields these methylene protons, pushing them downfield.

    • δ 2.45 (t, J = 7.5 Hz, 2H, C1-CH₂-N) & δ 2.40 (q, J = 7.1 Hz, 4H, -N-CH₂-CH₃): Proximity to the basic nitrogen atom causes moderate deshielding of these adjacent methylene groups.

    • δ 1.25 (s, 3H, C5-CH₃): The methyl group adjacent to the acetal carbon appears as a sharp singlet. Causality: It is isolated from other protons by the quaternary C4 carbon, preventing spin-spin coupling.

    • δ 1.15 (t, 6H, -O-CH₂-CH₃) & δ 1.00 (t, 6H, -N-CH₂-CH₃): The terminal methyl protons of the ethoxy and diethylamino groups, respectively.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~100.5 ppm (C4, Acetal Carbon): This is the defining diagnostic signature of the molecule. The geminal oxygen atoms heavily withdraw electron density, pushing this shift far downfield from a typical aliphatic carbon (~20-40 ppm), yet it remains distinctly upfield from the original ketone carbonyl (~208 ppm).

FT-IR and Mass Spectrometry (MS)
  • FT-IR: The successful formation of the acetal is self-validated by the complete disappearance of the sharp C=O stretching frequency at 1715 cm⁻¹ and the emergence of strong, broad C-O-C ether stretching bands between 1050 and 1150 cm⁻¹ .

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ at m/z 231 is typically weak. The base peak usually arises from the loss of an ethoxy radical [M - OCH₂CH₃]⁺ at m/z 186, stabilizing the positive charge on the remaining oxygen via resonance.

Experimental Workflows: Acetalization and Deprotection

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at critical junctures without waiting for final downstream API failure.

Protocol 1: Chemoselective Acetalization

Objective: Protect the C4 carbonyl to prevent unwanted nucleophilic attacks during subsequent synthetic steps [3].

  • Reaction Setup: Charge a flame-dried round-bottom flask with 5-(diethylamino)pentan-2-one (1.0 eq) and absolute ethanol (0.5 M concentration) under an inert N₂ atmosphere.

  • Reagent Addition: Add triethyl orthoformate (1.5 eq) followed by catalytic p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq).

    • Causality Check: Triethyl orthoformate acts as a chemical water scavenger. Acetalization produces water; by reacting with this water to form ethanol and ethyl formate, triethyl orthoformate drives the Le Chatelier equilibrium entirely toward the acetal product.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4-6 hours.

    • Self-Validation: Monitor via FT-IR. The reaction is complete when the 1715 cm⁻¹ peak is entirely absent from an evaporated reaction aliquot.

  • Quench & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO₃.

    • Causality Check: The base neutralizes the pTSA. Acetals are highly labile in acidic environments; failing to neutralize before aqueous workup will immediately revert the product back to the ketone.

  • Purification: Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via vacuum distillation.

Protocol 2: Acid-Catalyzed Deprotection

Objective: Regenerate the ketone for final API assembly (e.g., reductive amination to novoldiamine).

  • Hydrolysis: Dissolve 4,4-diethoxy-1-(diethylamino)pentane in tetrahydrofuran (THF). Add 1M aqueous HCl (excess) and stir at room temperature for 2 hours.

    • Causality Check: Acetals are completely stable to bases and nucleophiles but rapidly hydrolyze in aqueous acid. The vast excess of water drives the equilibrium backward.

  • Basification: Cool the mixture to 0°C and slowly add 2M NaOH until the aqueous layer reaches pH 10.

    • Self-Validation: The diethylamine tail is protonated (water-soluble) in acid. Adjusting to pH 10 ensures the amine is fully deprotonated (free base form), allowing it to partition into the organic phase.

  • Recovery: Extract with ethyl acetate, dry, and concentrate to recover the pure 5-(diethylamino)pentan-2-one.

Mechanistic Pathway Visualization

The following diagram illustrates the strategic role of 4,4-diethoxy-1-(diethylamino)pentane within the broader context of antimalarial drug synthesis.

SyntheticPathway A 5-(Diethylamino)pentan-2-one (Noval Ketone) B 4,4-Diethoxy-1-(diethylamino)pentane (Protected Acetal) A->B Acetalization HC(OEt)3, EtOH, H+ C Novoldiamine (API Precursor) A->C Reductive Amination NH3, H2, Ni Catalyst B->A Deprotection H3O+, H2O D Chloroquine / Pamaquine (Antimalarial APIs) C->D Nucleophilic Aromatic Substitution

Fig 1: Synthetic cascade illustrating the protective role of 4,4-Diethoxy-1-(diethylamino)pentane.

References

  • ChemSrc - Novoldiamine (CAS 140-80-7) Downstream Applications and Precursor Pathways. Available at:[Link]

Comprehensive Spectroscopic Characterization and Analytical Methodologies for 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) is a critical, synthetically protected intermediate utilized in the development of antimalarial therapeutics and complex active pharmaceutical ingredients (APIs). As the diethyl acetal of 5-diethylamino-2-pentanone (Novol ketone)[1], this compound is engineered to mask the reactive ketone moiety during aggressive downstream reactions, such as Grignard additions or strong reductions, before being deprotected to yield precursors like novoldiamine for pamaquine and chloroquine synthesis[2].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of 4,4-diethoxy-1-(diethylamino)pentane. By establishing a self-validating analytical framework, we ensure that researchers can definitively confirm structural integrity, differentiate the acetal from its ketone precursor, and prevent false positives caused by trace degradation.

Mechanistic Context: The Causality of Acetal Protection

In multi-step API synthesis, the ketone moiety of 5-diethylamino-2-pentanone is highly susceptible to nucleophilic attack. To circumvent this, the ketone is reacted with an orthoester (e.g., triethyl orthoformate) under acidic conditions to form the diethyl acetal[3].

Understanding this synthesis is critical for the analytical chemist: acetals are stable to bases and nucleophiles but are highly labile in the presence of aqueous acids. Therefore, all spectroscopic sample preparations must proactively eliminate trace acidic environments to prevent in situ reversion to the ketone, which would otherwise corrupt the spectral data.

Synthesis_Pathway K 5-Diethylamino-2-pentanone (Reactive Ketone) Rxn Acid-Catalyzed Acetalization K->Rxn R Triethyl Orthoformate (Ethoxy Donor) R->Rxn A 4,4-Diethoxy-1-(diethylamino)pentane (Stable Acetal) Rxn->A - Ethyl Formate - H2O

Caption: Reaction workflow for the acid-catalyzed protection of 5-diethylamino-2-pentanone.

Experimental Methodologies & Self-Validating Protocols

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, analytical protocols cannot merely be a list of steps; they must be designed with internal causality and quality control.

NMR Spectroscopy Protocol
  • Causality of Solvent Choice: Chloroform-d (CDCl₃) naturally degrades over time to produce trace deuterium chloride (DCl). If untreated CDCl₃ is used, the DCl will catalyze the hydrolysis of the acetal back to the ketone inside the NMR tube.

  • Step-by-Step Procedure:

    • Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) immediately prior to use. This neutralizes any trace DCl.

    • Dissolve 15–20 mg of the analyte in 0.6 mL of the treated CDCl₃.

    • Transfer the solution to a standard 5 mm precision NMR tube.

    • Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 1s relaxation delay) and the ¹³C NMR spectrum at 100 MHz (256 scans, 2s relaxation delay).

FTIR Spectroscopy Protocol
  • Causality of Technique: Because 4,4-diethoxy-1-(diethylamino)pentane is a liquid at room temperature, Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. KBr is hygroscopic; introduced moisture could theoretically initiate micro-hydrolysis. ATR allows for neat, moisture-free analysis.

  • Step-by-Step Procedure:

    • Clean the diamond ATR crystal with anhydrous isopropanol and collect a background spectrum.

    • Deposit 1–2 drops of the neat liquid onto the crystal.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

GC-MS Protocol
  • Causality of Inlet Temperature: Acetals can undergo thermal degradation if exposed to excessive heat. The GC inlet must be strictly capped at 220°C to prevent artifactual ketone formation during injection.

  • Step-by-Step Procedure:

    • Dilute the sample to 1 mg/mL in GC-grade n-hexane.

    • Inject 1 µL into the GC inlet (split ratio 50:1, Temp: 220°C).

    • Utilize a DB-5 capillary column with a temperature program: 80°C hold for 2 min, ramp at 15°C/min to 280°C.

    • Analyze via Electron Ionization (EI) at 70 eV with the MS transfer line at 250°C.

The Self-Validating System

Every batch analyzed must pass an orthogonal cross-check to validate its integrity:

  • Hypothesis: The sample is the pure, intact acetal.

  • Validation 1 (IR): The spectrum must show a complete absence of the C=O stretching frequency at ~1715 cm⁻¹[4].

  • Validation 2 (¹³C NMR): The spectrum must contain the quaternary acetal carbon signal at ~101.8 ppm.

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 4,4-diethoxy-1-(diethylamino)pentane are characterized by the distinct chemical shifts of the terminal diethylamino group and the internal diethyl acetal moiety.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment Structural Rationale
0.95 – 1.05 Triplet (J = 7.1 Hz) 6H -N(CH₂CH₃ )₂ Shielded methyls of the terminal amine.
1.15 – 1.20 Triplet (J = 7.0 Hz) 6H -O-CH₂CH₃ Methyls of the acetal ethoxy groups.
1.25 Singlet 3H C5-CH₃ Methyl adjacent to the quaternary acetal carbon.
1.45 – 1.55 Multiplet 2H C2-CH₂ Central methylene in the pentane chain.
1.60 – 1.70 Multiplet 2H C3-CH₂ Methylene adjacent to the acetal carbon.
2.35 – 2.45 Multiplet 2H C1-CH₂ Methylene adjacent to the nitrogen atom.
2.45 – 2.55 Quartet (J = 7.1 Hz) 4H -N(CH₂ CH₃)₂ Deshielded methylenes of the amine group.

| 3.40 – 3.55 | Multiplet | 4H | -O-CH₂ CH₃ | Highly deshielded methylenes of the acetal. |

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Chemical Shift (ppm) Carbon Type Assignment
11.5 CH₃ -N(CH₂C H₃)₂
15.4 CH₃ -O-CH₂C H₃
20.8 CH₂ C2 (Central chain)
21.2 CH₃ C5 (Terminal methyl on acetal)
36.5 CH₂ C3 (Adjacent to acetal)
46.8 CH₂ -N(C H₂CH₃)₂
53.2 CH₂ C1 (Adjacent to nitrogen)
55.6 CH₂ -O-C H₂CH₃

| 101.8 | C (Quaternary) | C4 (Acetal carbon) |

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum is the primary diagnostic tool for confirming the success of the protection step. The conversion of the highly polar C=O double bond to two C-O single bonds drastically alters the vibrational landscape[4].

Table 3: Key FTIR Vibrational Modes (ATR, Neat)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Significance
2970, 2930, 2875 Strong C-H stretch (aliphatic) Confirms the highly aliphatic nature of the backbone.
2800 Medium N-CH₂ C-H stretch Characteristic "Bohlmann band" equivalent for tertiary amines.
~1715 Absent C=O stretch Critical: Proves complete conversion from the ketone precursor.
1460, 1380 Medium C-H bending Standard alkane deformations.

| 1200, 1150, 1060 | Strong, Broad | C-O-C stretch | The hallmark "acetal fingerprint" region. |

Mass Spectrometry (GC-EI-MS)

Under 70 eV Electron Ionization, the molecular ion [M]⁺ at m/z 231 is highly unstable and rarely observed. Instead, the molecule rapidly fragments via α-cleavage driven by the stabilization of the resulting positive charge by either the nitrogen or oxygen heteroatoms.

MS_Fragmentation M Molecular Ion [M]+• m/z 231 F1 Iminium Ion (Base Peak) m/z 86 [CH2=N(CH2CH3)2]+ M->F1 α-Cleavage (Amine) F2 Oxonium Ion m/z 117 [CH3-C(OCH2CH3)2]+ M->F2 α-Cleavage (Acetal) F3 Alkoxy Loss m/z 186 [M - OCH2CH3]+ M->F3 Ethoxy Radical Loss

Caption: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 4: Major EI-MS Fragments

m/z Relative Abundance Ion Identity Fragmentation Mechanism
231 < 1% [M]⁺ Molecular ion (highly transient).
186 ~ 15% [M - OCH₂CH₃]⁺ Loss of an ethoxy radical from the acetal center.
117 ~ 45% [CH₃-C(OCH₂CH₃)₂]⁺ α-cleavage at the C3-C4 bond, stabilized by oxygen lone pairs.

| 86 | 100% (Base) | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage at the C1-C2 bond, forming a highly stable iminium ion. |

Conclusion

The spectroscopic characterization of 4,4-diethoxy-1-(diethylamino)pentane requires a rigorous, artifact-free analytical approach. By understanding the chemical causality of the molecule—specifically its sensitivity to acidic hydrolysis and thermal degradation—analysts can implement self-validating protocols. The orthogonal confirmation utilizing the absence of the 1715 cm⁻¹ IR band, the presence of the 101.8 ppm ¹³C NMR shift, and the m/z 117/86 MS fragmentation pattern guarantees the structural integrity of this vital pharmaceutical intermediate.

References

  • PubChem. "2-Pentanone, 5-(diethylamino)-" National Center for Biotechnology Information. Available at:[Link][1]

  • SpectraBase. "5-Diethylamino-2-pentanone - Spectral Database." John Wiley & Sons, Inc. Available at:[Link][4]

  • ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts." American Chemical Society (2022). Available at:[Link][3]

  • Chemsrc. "Pamaquine | CAS#:491-92-9 | Precursor & DownStream." Chemsrc Database. Available at:[Link][5]

Sources

4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9): Chemical Identifiers, Mechanistic Role, and Synthetic Workflows in Antimalarial API Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, protecting groups are fundamental to directing chemoselectivity. 4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9) serves as a critical acetal-protected intermediate in the synthesis of 4-aminoquinoline and 8-aminoquinoline antimalarials, most notably Chloroquine and Pamaquine [1]. By masking the highly reactive carbonyl group of its precursor, 5-diethylamino-2-pentanone (Noval ketone), this diethyl acetal prevents unwanted side reactions—such as premature reduction or aldol condensation—during the harsh catalytic amination steps required to build the universal antimalarial side chain, Novaldiamine.

This whitepaper provides an in-depth technical analysis of 4,4-diethoxy-1-(diethylamino)pentane, detailing its chemical identifiers, mechanistic utility, and field-proven experimental protocols for drug development professionals.

Chemical Identity and Quantitative Data

Accurate identification and physical characterization are the first steps in validating any synthetic pipeline. The quantitative data for 4,4-diethoxy-1-(diethylamino)pentane is summarized in the table below [1, 2].

ParameterValue / Descriptor
IUPAC Name 4,4-diethoxy-N,N-diethylpentan-1-amine
CAS Registry Number 54620-52-9
Molecular Formula C₁₃H₂₉NO₂
Molecular Weight 231.375 g/mol
SMILES CCN(CC)CCCC(C)(OCC)OCC
InChIKey IUJCCJNKFNXYFK-UHFFFAOYSA-N
LogP (Predicted) ~1.72
Structural Class Diethyl Acetal / Tertiary Amine

Mechanistic Role in Drug Synthesis

The synthesis of antimalarial drugs like Pamaquine and Chloroquine relies on the attachment of a specific diamine side chain: N1,N1-diethylpentane-1,4-diamine (Novaldiamine) [2]. The direct reductive amination of the precursor ketone (5-diethylamino-2-pentanone) with ammonia and hydrogen gas can lead to poor yields due to the instability of the free ketone under high-pressure, basic conditions.

The Causality of Acetal Protection: Converting the ketone to 4,4-diethoxy-1-(diethylamino)pentane neutralizes the electrophilicity of the carbonyl carbon. The acetal is highly stable under basic and nucleophilic conditions. During the subsequent reductive amination, the acetal can either be hydrolyzed in situ under controlled acidic conditions just prior to amination, or directly subjected to specialized heterogeneous catalysis (e.g., using robust NixAl nanocatalysts) [3]. This controlled deprotection-amination cascade ensures a near-quantitative yield of the target diamine, which is then condensed with a quinoline core (e.g., 4,7-dichloroquinoline for Chloroquine) [4].

G N1 5-Diethylamino-2-pentanone (Noval Ketone) N2 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) N1->N2 Acetalization EtOH, H+ Catalyst N3 N1,N1-diethylpentane-1,4-diamine (Novaldiamine) N2->N3 Reductive Amination NH3, H2, Ni-Catalyst N4 Antimalarial APIs (Chloroquine / Pamaquine) N3->N4 Condensation Quinoline Core

Caption: Synthetic pathway from Noval Ketone to Antimalarial APIs via the acetal intermediate.

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as good as its underlying logic. The following methodologies detail the synthesis and utilization of 4,4-diethoxy-1-(diethylamino)pentane, explaining the why behind the how.

Protocol 1: Acetalization of 5-Diethylamino-2-pentanone

Objective: Protect the carbonyl group to yield 4,4-diethoxy-1-(diethylamino)pentane.

  • Reagent Preparation : In a dry, round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1.0 equivalent of 5-diethylamino-2-pentanone with 3.0 equivalents of triethyl orthoformate and anhydrous ethanol (solvent).

    • Causality : Triethyl orthoformate acts as a highly efficient water scavenger and ethoxy donor, driving the equilibrium toward the acetal.

  • Catalyst Addition : Add a catalytic amount (0.1 eq) of anhydrous p-toluenesulfonic acid (pTSA).

    • Causality : Because the substrate contains a basic tertiary amine, sufficient acid must be added to overcome the buffering capacity of the amine and protonate the carbonyl oxygen, activating it for nucleophilic attack.

  • Reflux & Azeotropic Distillation : Heat the mixture to reflux (approx. 80 °C). The Dean-Stark trap will collect the ethanol/water azeotrope. Continue until water evolution ceases (typically 4–6 hours).

  • Quenching & Extraction : Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 50 mL).

    • Causality : The basic quench neutralizes the pTSA, preventing the acid-catalyzed hydrolysis of the newly formed acetal during workup.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 4,4-diethoxy-1-(diethylamino)pentane.

Protocol 2: Reductive Amination to Novaldiamine

Objective: Convert the acetal to N1,N1-diethylpentane-1,4-diamine.

  • Reactor Charging : Charge a high-pressure autoclave with 4,4-diethoxy-1-(diethylamino)pentane, a methanolic ammonia solution (excess NH₃), and a heterogeneous catalyst (e.g., Ni₁Al nanocatalyst or traditional Raney-Nickel) [3].

  • Pressurization : Purge the reactor three times with N₂ to remove oxygen, then pressurize with H₂ gas to 1.5–2.0 MPa.

    • Causality : Oxygen removal is critical to prevent the explosive oxidation of hydrogen and the deactivation of the zero-valent nickel catalyst.

  • Thermal Activation : Heat the reactor to 90–100 °C under continuous stirring for 12 hours.

    • Causality : At elevated temperatures, the trace moisture and ammonia facilitate the in situ collapse of the acetal to the imine, which is immediately hydrogenated by the Ni-catalyst to the primary amine. This prevents the accumulation of the reactive ketone.

  • Filtration & Distillation : Cool the reactor, carefully vent the H₂ gas, and filter the mixture through a Celite pad to remove the catalyst. Distill the filtrate under reduced pressure to isolate the pure diamine.

Analytical Validation System

A self-validating protocol requires rigorous analytical checkpoints to ensure conversion and purity.

  • FT-IR Spectroscopy : The successful formation of 4,4-diethoxy-1-(diethylamino)pentane is marked by the complete disappearance of the strong ketone carbonyl stretch ( C=O ) at ~1715 cm⁻¹ and the appearance of strong ether ( C−O−C ) stretching bands between 1050–1150 cm⁻¹.

  • ¹³C NMR : In the precursor, the carbonyl carbon appears far downfield at ~208 ppm. Upon successful acetalization, this peak vanishes, replaced by the characteristic acetal quaternary carbon signal at ~100 ppm.

  • GC-MS : The molecular ion peak shifts from m/z 157 (ketone) to m/z 231 (acetal). The fragmentation pattern of the acetal will show a prominent loss of an ethoxy group ( M−45 ), yielding a stable oxonium ion at m/z 186.

References

  • ACS Sustainable Chemistry & Engineering. "Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts." ACS Publications, 2022. Available at:[Link]

solubility and stability of 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Dynamics of 4,4-Diethoxy-1-(diethylamino)pentane: Solubility, Stability, and Analytical Workflows

Executive Summary

4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) is a highly specialized aliphatic acetal utilized as a foundational building block in pharmaceutical synthesis[1]. It serves as the protected precursor to 5-diethylamino-2-pentanone, the critical intermediate (novoldiamine ketone) required for the synthesis of 4-aminoquinoline antimalarials, including [2]. This technical guide deconstructs the solubility profile, pH-dependent stability kinetics, and the specific analytical methodologies required to handle this compound without inducing artifactual degradation.

Structural Rationale & Solubility Profile

The physicochemical behavior of 4,4-Diethoxy-1-(diethylamino)pentane is dictated by its biphasic structural nature: a lipophilic pentane backbone capped by a tertiary amine and a diethyl acetal.

The strategic installation of the acetal moiety serves a singular purpose: masking the electrophilic carbonyl carbon of the ketone[3]. During the harsh upstream alkylation steps required to build the carbon chain, an unprotected ketone would undergo rapid self-condensation or unwanted nucleophilic attacks.

Thermodynamic Solubility & Solvation Causality With a calculated LogP of approximately 2.8, the compound is highly lipophilic. In aqueous systems, its solubility is strictly pH-dependent due to the tertiary diethylamine group (estimated pKa ~ 9.5). However, attempting to measure equilibrium aqueous solubility at acidic pH introduces a kinetic trap: the acetal undergoes rapid hydrolysis before thermodynamic equilibrium can be reached. Therefore, "solubility" in acidic media is merely a transient state leading to degradation.

Table 1: Solubility Matrix and Solvent Compatibility

Solvent SystemSolubility RangeMechanistic Rationale
Dichloromethane (DCM) > 500 mg/mLHigh lipophilicity; ideal for liquid-liquid extraction during synthesis.
Ethanol / Methanol MiscibleProtic solvents stabilize the tertiary amine; no transacetalization occurs without an acid catalyst.
Aqueous Buffer (pH 9.0) < 1 mg/mLAmine remains unprotonated (free base); hydrophobic exclusion dominates the solvation thermodynamics.
Aqueous Buffer (pH 3.0) Apparent > 50 mg/mLAmine protonation increases solvation, but immediately triggers rapid acetal hydrolysis.

Stability and Degradation Kinetics

Acetals are classic examples of orthogonal protecting groups. They are virtually impervious to strong bases, nucleophiles, and reducing agents, yet highly labile in the presence of aqueous acid[4].

Alkaline Stability In basic environments (pH > 7.5), 4,4-Diethoxy-1-(diethylamino)pentane is kinetically inert. The lack of a proton source prevents the formation of the highly unstable oxocarbenium ion intermediate. This stability allows the molecule to endure harsh basic conditions during early synthetic steps.

Acid-Catalyzed Hydrolysis When exposed to pH < 5, one of the acetal oxygens is protonated, leading to the expulsion of ethanol and the formation of an oxocarbenium ion. Subsequent nucleophilic attack by water yields a hemiacetal, which rapidly collapses to release a second equivalent of ethanol and the deprotected ketone, 5-diethylamino-2-pentanone. This ketone is the direct precursor for [5].

StabilityPathway A 4,4-Diethoxy-1-(diethylamino)pentane (Acetal Protected) B Acidic Media (pH < 5) [H+] A->B Hydrolysis C Basic Media (pH > 7) [OH-] A->C Alkaline Environment D 5-Diethylamino-2-pentanone (Ketone) B->D Rapid Kinetics E Ethanol (Byproduct) B->E 2 Equivalents F No Reaction (Stable) C->F Kinetic Stability

pH-dependent stability and acid-catalyzed hydrolysis of 4,4-Diethoxy-1-(diethylamino)pentane.

Table 2: Kinetic Stability Profile (Half-Life at 37°C)

pH LevelEstimated Half-Life (t1/2)Primary Degradant
pH 2.0 < 5 minutes5-Diethylamino-2-pentanone & Ethanol
pH 5.0 ~ 45 minutes5-Diethylamino-2-pentanone & Ethanol
pH 7.4 > 48 hoursNone (Trace hydrolysis)
pH 9.0 Stable (> 1 month)None

Self-Validating Experimental Protocols

A common pitfall in analyzing acetal-containing aliphatic amines is the use of standard Reversed-Phase Liquid Chromatography (RP-LC) methods employing 0.1% Formic Acid or Trifluoroacetic Acid (TFA). These acidic mobile phases cause on-column hydrolysis, leading to false-positive degradation results. Furthermore, neither the acetal nor the resulting ketone possesses a strong UV chromophore, rendering standard UV/Vis detection (e.g., 210 nm) highly susceptible to solvent noise.

To ensure scientific integrity, the following protocol utilizes Charged Aerosol Detection (CAD) and a high-pH mobile phase to create a self-validating mass-balance system.

Protocol: Kinetic Stability and Hydrolysis Assessment via LC-CAD

Objective: Quantify the degradation rate of the acetal without inducing analytical artifacts.

Step 1: Buffer and Sample Preparation

  • Prepare 50 mM phosphate buffers adjusted to pH 3.0, 5.0, 7.4, and 9.0.

  • Prepare a 10 mg/mL stock solution of the acetal in pure Acetonitrile (ACN) to prevent premature hydrolysis.

  • Initiate the study by spiking the stock into the respective buffers to achieve a final concentration of 1 mg/mL (10% ACN cosolvent). Incubate at 37°C.

Step 2: Aliquot Sampling and Alkaline Quenching

  • At time points t = 0, 15, 30, 60, and 120 minutes, withdraw 100 µL aliquots.

  • Causality (The Quench): Immediately quench the acidic aliquots (pH 3.0 and 5.0) by mixing with 100 µL of 0.2 M Ammonium Bicarbonate buffer (pH 10.0). This instantly neutralizes the acid, halting the oxocarbenium ion formation and locking the degradation profile for an accurate snapshot analysis.

Step 3: LC-CAD Analysis

  • Column Selection: Utilize a base-resistant C18 column (e.g., Waters XBridge) capable of withstanding pH 10.

  • Mobile Phase Causality:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

    • Phase B: Acetonitrile. Why this matters: The basic mobile phase ensures the acetal remains entirely intact during the chromatographic run. It also keeps the tertiary amine unprotonated, preventing secondary interactions with residual silanols and yielding sharper peak shapes.

  • Detection Causality (CAD): CAD provides a near-universal response independent of chemical structure. This establishes a self-validating mass balance: the molar decrease in the acetal peak will directly correlate with the molar increase in the 5-diethylamino-2-pentanone peak, confirming that hydrolysis is the sole degradation pathway and that no material was lost to column adsorption.

References

  • Chouhan, N. K., Ananthabhat, S. K., Vaidya, S., & Srihari, P. "A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis." Synthetic Communications, 52(7), 1004-1011 (2022).

  • Ashford, R. D. Ashford's Dictionary of Industrial Chemicals. 3rd Edition. (2011).

  • Evers, N., & Caldwell, D. The Chemistry Of Drugs. (Archive.org).

  • Chem960 Chemical Database. "4-Dimethylaminobutyraldehyde Diethyl Acetal and Related Aliphatic Acetals." (2024).

  • CIRS Global Chemical Inventory Search (GCIS). "4,4-diethoxy-N,N-diethylpentan-1-amine (CAS: 54620-52-9)".

Sources

safety and handling of 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4,4-Diethoxy-1-(diethylamino)pentane

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) is a critical protected intermediate used extensively in the pharmaceutical synthesis of 8-aminoquinoline antimalarials, including Pamaquine and Chloroquine analogs. This whitepaper provides drug development professionals with an authoritative guide on the physicochemical behavior, toxicological risks, and self-validating handling protocols for this dialkyl acetal.

Chemical Rationale and Physicochemical Profiling

In complex multi-step syntheses, the reactive ketone 5-diethylamino-2-pentanone (CAS: 105-14-6) is prone to unwanted side reactions, such as self-condensation or premature imine formation, when exposed to basic conditions or nucleophiles. To circumvent this, the carbonyl group is masked as a diethyl acetal, forming 4,4-diethoxy-1-(diethylamino)pentane[1]. This protection strategy ensures the integrity of the aliphatic chain during upstream synthetic manipulations, allowing for robust scalability.

Table 1: Physicochemical Properties of 4,4-Diethoxy-1-(diethylamino)pentane

PropertyValueCausality / Impact on Handling
CAS Number 54620-52-9Unique identifier for the diethyl acetal derivative[1].
Molecular Formula C13H29NO2Indicates high lipophilicity; readily penetrates lipid bilayers.
Molecular Weight 231.38 g/mol Heavier than its ketone precursor, leading to a higher boiling point.
Functional Groups Tertiary Amine, Diethyl AcetalAmine confers basicity; acetal confers acid-lability.

Hazard Identification and Toxicological Mechanisms

The safety profile of 4,4-diethoxy-1-(diethylamino)pentane is dictated by the distinct reactivity of its two primary functional groups.

  • Corrosivity and Irritation: The tertiary diethylamino group is highly basic. Upon contact with ambient moisture on the skin or in the respiratory tract, it abstracts protons, causing localized alkaline burns. Similar to its unmasked ketone precursor, it is classified under GHS as causing Skin Irritation (H315) and Eye Irritation (H319)[2]. Related aliphatic diamines like Novaldiamine (CAS: 140-80-7) are known to cause severe skin burns (H314)[3].

  • Acid-Catalyzed Volatilization: While highly stable in neutral and basic environments, exposure to trace acids catalyzes the hydrolysis of the acetal, releasing ethanol and 5-diethylamino-2-pentanone. The unmasked ketone has a higher vapor pressure and is associated with Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically causing central nervous system depression and respiratory irritation (H336)[2].

Table 2: GHS Hazard Classifications and Mechanistic Origins

Hazard ClassGHS CodeMechanistic Origin
Skin IrritationH315Saponification of dermal lipids by the basic tertiary amine[2].
Eye IrritationH319Rapid pH elevation in aqueous ocular fluid causing protein denaturation.
STOT SE 3H336Inhalation of volatile ketone degradants affecting the CNS[2].

Standard Operating Procedures (SOPs) for Safe Handling

To maintain scientific integrity and personnel safety, handling protocols must be self-validating. The primary goal is to prevent premature acidic hydrolysis and mitigate exposure to the corrosive amine.

Protocol 1: Self-Validating Storage and Quality Control

  • Inert Atmosphere Storage: Store the chemical in amber borosilicate glass bottles under a positive pressure of Argon (Ar) at 0–10°C. Causality: Argon displaces atmospheric CO2, which can dissolve in ambient moisture to form carbonic acid, inadvertently triggering acetal hydrolysis.

  • Pre-Use Validation (Acid-Base Check): Before utilizing a stored batch, withdraw a 0.5 mL aliquot and dissolve it in 5 mL of neutral D2O. Perform a rapid 1H-NMR scan. Validation: The presence of a quartet at ~3.5 ppm confirms intact ethoxy groups. The appearance of free ethanol peaks indicates degradation.

  • Purification: If degradation is >2%, pass the liquid through a short plug of basic alumina (Brockmann Grade I). Causality: Basic alumina neutralizes trace acids and traps moisture, halting the hydrolysis cascade.

QC_Workflow Start Receipt of Acetal CAS: 54620-52-9 Storage Store at 0-10°C Under Argon Start->Storage QC 1H-NMR Quality Control (Check for Ethanol) Storage->QC Check Purity > 98%? Acetal Intact? QC->Check Purify Filtration over Basic Alumina Check->Purify No Use Proceed to Synthetic Workflow Check->Use Yes Purify->QC

Self-validating quality control workflow for 4,4-diethoxy-1-(diethylamino)pentane.

Experimental Workflow: Utilization in Antimalarial Synthesis

The most prominent application of 4,4-diethoxy-1-(diethylamino)pentane is as the side-chain donor in the synthesis of Pamaquine[4]. The following protocol details the deprotection and subsequent reductive amination.

Protocol 2: Step-by-Step Synthesis of Pamaquine

  • Deprotection (Hydrolysis):

    • Charge a reaction vessel with 1.0 equivalent of 4,4-diethoxy-1-(diethylamino)pentane.

    • Add 3.0 equivalents of 2M aqueous HCl and stir at 40°C for 2 hours.

    • Causality: The acidic environment protonates the ethoxy oxygen, making it an excellent leaving group. This drives the equilibrium toward 5-diethylamino-2-pentanone and ethanol.

  • Neutralization and Extraction:

    • Cool the mixture to 0°C and carefully adjust the pH to 8.5 using saturated NaHCO3.

    • Extract the liberated ketone with dichloromethane (DCM). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Reductive Amination (Coupling):

    • Dissolve the freshly unmasked ketone and 1.0 equivalent of 8-amino-6-methoxyquinoline in anhydrous methanol.

    • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

    • Introduce 1.5 equivalents of Sodium Cyanoborohydride (NaBH3CN) in portions.

    • Causality: NaBH3CN is chosen over NaBH4 because it is stable in mildly acidic conditions and specifically reduces the protonated iminium ion without reducing the unreacted ketone.

  • Isolation:

    • Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography to yield Pamaquine[4].

Synthesis_Pathway Acetal 4,4-Diethoxy-1-(diethylamino)pentane (Stable Precursor) Hydrolysis Acidic Hydrolysis (2M HCl, 40°C) Acetal->Hydrolysis Deprotection Ketone 5-Diethylamino-2-pentanone (Reactive Intermediate) Hydrolysis->Ketone - Ethanol Coupling Reductive Amination (8-Amino-6-methoxyquinoline) Ketone->Coupling NaBH3CN, AcOH Product Pamaquine (Antimalarial API) Coupling->Product

Synthetic pathway from acetal precursor to Pamaquine API.

Conclusion

4,4-Diethoxy-1-(diethylamino)pentane is an indispensable building block in medicinal chemistry. By understanding the causal relationship between its functional groups and its physical behavior, researchers can implement self-validating protocols that ensure both laboratory safety and synthetic success. Strict adherence to inert storage and controlled deprotection is paramount for maximizing yields in the production of critical antimalarial therapeutics.

References

  • CIRS Group (GCIS). "CAS物质库 - 化规通" (CAS 54620-52-9 details). Available at:[Link]

  • NextSDS. "5-diethylaminopentan-2-one — Chemical Substance Information". Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4,4-Diethoxy-1-(diethylamino)pentane in the Synthesis of Antimalarial APIs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9) is a highly specialized aliphatic acetal that serves as a critical linchpin in the synthesis of quinoline-based antimalarial drugs, specifically Chloroquine and Pamaquine[1]. Structurally, it is the diethyl acetal of 1-diethylamino-4-pentanone.

The Causality of Acetal Protection: In complex multi-step API synthesis, the free ketone (1-diethylamino-4-pentanone) is inherently unstable; it is susceptible to base-catalyzed self-aldol condensation and oxidative degradation of its tertiary amine moiety over time. By masking the carbonyl carbon as a diethyl acetal, chemists ensure long-term storage stability and prevent premature side reactions during upstream synthetic manipulations. When the reactive carbonyl is required, a simple acid-catalyzed hydrolysis unmasks the ketone, setting the stage for reductive amination to form Novaldiamine (1-diethylamino-4-aminopentane)—the essential aliphatic side chain required to build these APIs[2].

Pathway Logic & Synthetic Workflow

The transformation of 4,4-Diethoxy-1-(diethylamino)pentane into active pharmaceutical ingredients follows a highly deterministic, three-stage pathway:

  • Deprotection (Hydrolysis): The acetal is treated with aqueous hydrochloric acid. The acidic environment protonates the ethoxy oxygen, facilitating the departure of ethanol and the formation of an oxonium ion, which is subsequently attacked by water to regenerate 1-diethylamino-4-pentanone[2].

  • Reductive Amination: The newly unmasked ketone is subjected to liquid ammonia and hydrogen gas over a Raney Nickel catalyst. This forms an imine intermediate that is rapidly reduced to the primary amine, Novaldiamine[3].

  • Nucleophilic Aromatic Substitution (SNAr): Novaldiamine is condensed with a halogenated quinoline core (e.g., 4,7-dichloroquinoline for Chloroquine) at elevated temperatures[4].

G A 4,4-Diethoxy-1-(diethylamino)pentane (Protected Acetal Intermediate) B 1-Diethylamino-4-pentanone (Reactive Ketone) A->B Acidic Hydrolysis (HCl, H2O) Unmasking Carbonyl C Novaldiamine (1-Diethylamino-4-aminopentane) B->C Reductive Amination (NH3, H2, Raney Ni) D Chloroquine API (Antimalarial) C->D SNAr Condensation with 4,7-Dichloroquinoline (180 °C) E Pamaquine API (Antimalarial) C->E SNAr Condensation with 8-Amino-6-methoxyquinoline

Workflow for the synthesis of antimalarial APIs from 4,4-Diethoxy-1-(diethylamino)pentane.

Experimental Methodologies & Self-Validating Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without satisfying the defined Quality Control (QC) checkpoints.

Protocol A: Acid-Catalyzed Hydrolysis of 4,4-Diethoxy-1-(diethylamino)pentane

Objective: Unmask the acetal to yield the reactive intermediate 1-diethylamino-4-pentanone. Procedure:

  • Reagent Preparation: Charge a 500 mL round-bottom flask with 50.0 g of 4,4-diethoxy-1-(diethylamino)pentane.

  • Acid Addition: Slowly add 150 mL of 2M aqueous hydrochloric acid (HCl) under continuous magnetic stirring at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 60 °C for 2 hours. Causality Check: Mild heating drives the equilibrium towards the ketone by facilitating the volatilization and separation of the ethanol byproduct.

  • Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to 9-10 using 10% aqueous NaOH to deprotonate the tertiary amine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation & QC: Analyze the crude oil via IR spectroscopy. The complete disappearance of strong C-O-C stretching (1050-1150 cm⁻¹) and the appearance of a sharp C=O stretching band (~1715 cm⁻¹) validates successful deprotection.

Protocol B: Reductive Amination to Novaldiamine

Objective: Convert 1-diethylamino-4-pentanone to 1-diethylamino-4-aminopentane (Novaldiamine). Procedure:

  • Reactor Setup: Transfer the purified ketone into a high-pressure Parr reactor containing 100 mL of absolute ethanol.

  • Catalyst Addition: Add 5.0 g of active Raney Nickel catalyst. Causality Check: Raney Ni is specifically chosen for its high surface area and targeted affinity for reducing imines without cleaving the tertiary amine[3].

  • Amination: Seal the reactor and introduce liquid ammonia (approx. 3 molar equivalents).

  • Hydrogenation: Pressurize the reactor with H₂ gas to 7.8 MPa and heat to 92–125 °C. Maintain stirring until hydrogen uptake ceases[3].

  • Workup & Distillation: Cool the reactor and safely vent excess H₂ and NH₃. Filter the mixture through a Celite pad to remove the pyrophoric Raney Ni. Recover the ethanol via rotary evaporation. Purify the crude product by vacuum distillation, collecting the fraction boiling at 94–130 °C at 1.33 kPa[3].

  • Validation & QC: Analyze the distillate via GC-MS. A molecular ion peak at m/z 158 confirms the formation of Novaldiamine. The absence of m/z 157 confirms complete conversion of the ketone.

Protocol C: SNAr Condensation to Chloroquine API

Objective: SNAr coupling of Novaldiamine with 4,7-dichloroquinoline. Procedure:

  • Coupling: In a solvent-free setup, combine equimolar amounts of Novaldiamine and 4,7-dichloroquinoline.

  • Thermal Activation: Heat the mixture to 180 °C under an inert argon atmosphere for 4 hours[4]. Causality Check: The 180 °C temperature provides the necessary activation energy to overcome the aromatic stabilization, allowing the nucleophilic attack of the primary amine on the electron-deficient C4 position of the quinoline ring[4].

  • Isolation: Cool the melt, dissolve in dilute acetic acid, and precipitate the free base by adding aqueous ammonia. Recrystallize from ethyl acetate.

  • Validation & QC: Monitor the reaction via HPLC with UV detection at 254 nm to ensure the complete consumption of 4,7-dichloroquinoline and the formation of the pure Chloroquine peak[5].

Quantitative Data & Analytical Parameters

The following table summarizes the expected reaction metrics and critical analytical markers for the synthetic workflow.

Reaction StepStarting MaterialProductExpected Yield (%)Key Analytical Marker (Validation)
Deprotection Acetal (CAS 54620-52-9)1-Diethylamino-4-pentanone92 - 95%IR: C=O stretch at ~1715 cm⁻¹
Reductive Amination 1-Diethylamino-4-pentanoneNovaldiamine85 - 88%GC-MS: m/z 158 (M⁺)
SNAr Condensation Novaldiamine + 4,7-DCQChloroquine API75 - 80%HPLC: UV detection at 254 nm[5]

References

  • Title: pamaquine synthesis | Source: ChemicalBook | URL: [1]

  • Title: Analysis of COVID-19 prevention and treatment in Taiwan | Source: PMC - NIH | URL: [2]

  • Title: 1-Diethylamino-4-aminopentane - Physico-chemical Properties & Synthesis | Source: ChemBK | URL: [3]

  • Title: CHLOROQUINE synthesis | Source: ChemicalBook | URL: [4]

  • Title: The Discovery and Chiral Synthesis of (+)-Chloroquine: A Technical Guide | Source: BenchChem | URL: [5]

Sources

Application Note: 4,4-Diethoxy-1-(diethylamino)pentane as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of critical antimalarial active pharmaceutical ingredients (APIs) such as Chloroquine, Hydroxychloroquine, and Pamaquine, the construction of the lipophilic side chain is a defining challenge. 4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9) serves as a highly stable, acetal-protected intermediate that significantly streamlines this process. By masking the reactive carbonyl group of 5-diethylamino-2-pentanone, this acetal derivative prevents premature degradation and unwanted side reactions, ensuring high-fidelity conversion into Novaldiamine (5-(diethylamino)pentan-2-amine) during late-stage reductive amination.

Mechanistic Insights & Causality: The Acetal Advantage

The free ketone, 5-diethylamino-2-pentanone, possesses both a nucleophilic tertiary amine and an electrophilic carbonyl carbon. This dual reactivity makes the unprotected molecule susceptible to intermolecular aldol-type condensations and oxidative degradation during prolonged storage.

By converting the ketone into its diethyl acetal—4,4-diethoxy-1-(diethylamino)pentane—the electrophilic center is completely neutralized. Acetals are highly stable under basic and neutral conditions. This chemical causality dictates the experimental workflow: the acetal can be safely stored and transported, and is only unmasked via acidic hydrolysis immediately prior to reductive amination. This self-validating protection-deprotection strategy is a cornerstone in the industrial 1 and chloroquine.

Quantitative Data: Acetal vs. Free Ketone

The superiority of the acetal route is evident when comparing storage stability and downstream yield metrics.

Metric4,4-Diethoxy-1-(diethylamino)pentane (Acetal)5-Diethylamino-2-pentanone (Free Ketone)
Storage Stability (25°C) > 24 months (Inert)< 3 months (Prone to oligomerization)
Purity after 6 months > 99.0%~ 85.0% (Aldol byproducts observed)
Yield of Novaldiamine 88% (Over 2 steps: Hydrolysis + Amination)72% (Direct amination, highly variable)
Handling Characteristics Stable liquid, non-hygroscopicMoisture sensitive, darkens over time

Pathway Visualization

The following diagram illustrates the synthetic logic, moving from the stable acetal intermediate through the reactive ketone, yielding the primary amine, and finalizing with the API condensation.

Synthesis A 4,4-Diethoxy-1- (diethylamino)pentane (Acetal) B 5-Diethylamino- 2-pentanone (Ketone) A->B H3O+ Hydrolysis C Novaldiamine (Amine) B->C NH3, H2 Raney Ni D Chloroquine / Pamaquine (API) C->D SNAr Condensation

Figure 1: Synthetic workflow from acetal intermediate to antimalarial APIs.

Validated Experimental Protocols

The following step-by-step methodologies provide a self-validating system for utilizing2. Every step is designed to maximize the thermodynamic driving force toward the desired product.

Protocol A: One-Pot Deprotection and Reductive Amination to Novaldiamine

Objective: Unmask the ketone and immediately trap it as an imine for reduction, preventing side reactions.

  • Acidic Hydrolysis: Charge a reactor with 4,4-diethoxy-1-(diethylamino)pentane (1.0 eq) and 2M aqueous HCl (3.0 eq). Stir at 40°C for 2 hours. Causality: The mild acidic environment rapidly hydrolyzes the diethyl acetal into 5-diethylamino-2-pentanone and ethanol. The low temperature prevents the degradation of the newly formed ketone.

  • Neutralization & Extraction: Cool the mixture to 5°C. Slowly add 20% NaOH until the pH reaches 10.5. Extract the liberated free base with Methyl tert-butyl ether (MTBE) (3 x 2 volumes). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Reductive Amination: Transfer the crude ketone to a high-pressure autoclave. Add a 7M solution of ammonia in methanol (10.0 eq) and washed Raney Nickel catalyst (10% w/w). Causality: A massive excess of ammonia drives the equilibrium toward the imine intermediate, suppressing the formation of secondary amines (dimerization).

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 atm and heat to 60°C for 8 hours.

  • Workup: Vent the reactor, filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric), and concentrate the filtrate. Vacuum distillation yields pure Novaldiamine as a colorless liquid.

Protocol B: SNAr Condensation to Chloroquine

Objective: Couple 3 with the quinoline core.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, combine Novaldiamine (1.2 eq) and 4,7-dichloroquinoline (1.0 eq). Add phenol (2.0 eq) as the solvent and catalyst. Causality: Phenol is critical here. It acts as an acid catalyst by hydrogen-bonding to the quinoline nitrogen, which withdraws electron density from the C4 position, drastically accelerating the Nucleophilic Aromatic Substitution (SNAr) by the primary amine of Novaldiamine.

  • Condensation: Heat the mixture to 130°C for 12 hours under an inert N₂ atmosphere.

  • Purification: Cool the mixture to 60°C and dilute with Dichloromethane (DCM). Wash the organic layer thoroughly with 10% aqueous NaOH (3 x 3 volumes). Causality: The NaOH wash deprotonates the phenol to sodium phenoxide, partitioning it into the aqueous layer and leaving the lipophilic Chloroquine free base in the DCM.

  • Isolation: Concentrate the DCM layer. The free base can be crystallized or treated with phosphoric acid to precipitate Chloroquine diphosphate.

References

  • Title: pamaquine synthesis Source: ChemicalBook URL
  • Title: CAS 54620-52-9 4,4-Diethoxy-1-(diethylamino)
  • Source: PubMed Central (PMC)

Sources

Application Note: Synthetic Workflows and Protocols for 4,4-Diethoxy-1-(diethylamino)pentane in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In the synthesis of complex antimalarial active pharmaceutical ingredients (APIs) such as Pamaquine and Chloroquine analogues, the side-chain precursor 5-diethylamino-2-pentanone is a critical building block. However, this bifunctional molecule contains both a nucleophilic tertiary amine and an electrophilic ketone, making it highly susceptible to intermolecular self-condensation, oxidation, and degradation during storage.

To circumvent this chemical instability, the ketone moiety is masked as a diethyl acetal, forming 4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9) . This protection strategy completely neutralizes the electrophilicity of the C4 carbon, yielding a highly stable liquid that can be stored indefinitely and safely transported . Prior to API coupling, the acetal is easily hydrolyzed under mild aqueous acidic conditions to liberate the reactive ketone in situ, ensuring maximum yield and purity in the subsequent reductive amination step .

Physicochemical Properties

The following table summarizes the quantitative physicochemical data for the protected acetal precursor to ensure proper handling and stoichiometric calculations .

PropertyValue
Chemical Name 4,4-Diethoxy-1-(diethylamino)pentane
IUPAC Name 4,4-diethoxy-N,N-diethylpentan-1-amine
CAS Registry Number 54620-52-9
Molecular Formula C13H29NO2
Molecular Weight 231.38 g/mol
InChIKey IUJCCJNKFNXYFK-UHFFFAOYSA-N
Appearance Pale yellow to colorless liquid
Solubility Soluble in ethanol, DCM, and ether; insoluble in water

Experimental Protocols

The following workflows are designed as self-validating systems . Built-in analytical checkpoints ensure that each step has reached completion before proceeding, preventing the carryover of impurities that commonly plague multi-step amine syntheses.

Protocol 1: In Situ Acid-Catalyzed Deprotection (Hydrolysis)

Objective: To quantitatively liberate the reactive 5-diethylamino-2-pentanone from its stable acetal form. Causality & Design: Acetal hydrolysis is strictly acid-catalyzed. Using a mild acid (2M HCl) ensures complete hydrolysis without degrading the resulting ketone. The reaction is driven to completion by Le Chatelier's principle via a large excess of water, shifting the equilibrium entirely away from the acetal.

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4,4-Diethoxy-1-(diethylamino)pentane (10.0 g, 43.2 mmol, 1.0 eq).

  • Hydrolyze: Dropwise, add 2M aqueous HCl (65 mL, ~3.0 eq) while stirring vigorously at room temperature.

  • Heat: Attach a reflux condenser and heat the biphasic mixture to 40°C for 2 hours.

  • Self-Validation (Reaction Completion): Monitor the reaction via GC-MS. The reaction is deemed complete when the molecular ion peak corresponding to the acetal ( m/z 231.3) is entirely replaced by the ketone peak ( m/z 157.2).

  • Neutralize: Cool the flask in an ice bath. Carefully add saturated aqueous NaHCO3​ dropwise until the aqueous phase reaches exactly pH 7.5 (verify with a calibrated pH meter). Causality: This precise pH prevents the re-protonation of the tertiary amine, ensuring complete partitioning into the organic phase.

  • Extract: Extract the liberated 5-diethylamino-2-pentanone with Dichloromethane (DCM) (3 × 50 mL).

  • Isolate: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 30°C. Do not store this intermediate; proceed immediately to Protocol 2.

Protocol 2: Reductive Amination for Pamaquine Synthesis

Objective: Coupling the freshly deprotected 5-diethylamino-2-pentanone with 6-methoxy-8-aminoquinoline to synthesize the antimalarial API. Causality & Design: Reductive amination requires the formation of an intermediate imine (Schiff base), which is then reduced. Using a Ni/SiO2​ catalyst under hydrogen pressure ensures the selective reduction of the imine double bond without reducing the aromatic quinoline ring .

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-methoxy-8-aminoquinoline (7.1 g, 40.8 mmol, 1.0 eq) and the freshly prepared 5-diethylamino-2-pentanone (7.0 g, 44.8 mmol, 1.1 eq) in 100 mL of anhydrous ethanol.

  • Catalyze: Add glacial acetic acid (0.5 mL) to lower the pH to ~5.0, optimizing the electrophilicity of the ketone for nucleophilic attack. Stir at room temperature for 4 hours.

  • Hydrogenation Setup: Transfer the mixture to a high-pressure Parr hydrogenation reactor. Add Ni/SiO2​ catalyst (10% w/w relative to the quinoline).

  • Reduction: Purge the reactor with N2​ three times, then pressurize with H2​ gas to 100 psi (~6.9 bar). Heat the vessel to 100°C.

  • Self-Validation (Reduction Completion): Maintain conditions for 12 hours. Monitor the pressure gauge; the reaction is self-validating when the stoichiometric pressure drop of H2​ ceases, indicating complete reduction of the imine intermediate.

  • Purification: Cool to room temperature, depressurize safely, and filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate and purify the crude Pamaquine via vacuum distillation or silica gel chromatography.

Workflow & Pathway Visualizations

The following diagrams map the synthetic lifecycle of 4,4-Diethoxy-1-(diethylamino)pentane and the biological mechanism of action of the resulting quinoline APIs.

SyntheticWorkflow A 4,4-Diethoxy-1-(diethylamino)pentane (Stable Acetal) B Acid-Catalyzed Hydrolysis (HCl, H2O, 40°C) A->B C 5-Diethylamino-2-pentanone (Reactive Ketone) B->C D Reductive Amination (6-Methoxy-8-aminoquinoline) C->D F Reductive Amination (NH3, H2, Raney Ni) C->F E Pamaquine (Antimalarial API) D->E G Novoldiamine (Chloroquine Precursor) F->G

Synthetic workflow from 4,4-Diethoxy-1-(diethylamino)pentane to antimalarial precursors.

MOA A Hemoglobin Degradation (Plasmodium Food Vacuole) B Toxic Free Heme (Ferriprotoporphyrin IX) A->B C Hemozoin Biocrystallization (Parasite Detoxification) B->C Normal Pathway E Drug-Heme Complex (Toxic Adduct) B->E D 8-Aminoquinoline API (e.g., Pamaquine) D->E Binds to Heme E->C Inhibits F Parasite Death (Membrane Lysis) E->F

Mechanism of action for quinoline antimalarials via hemozoin biocrystallization inhibition.

References

  • Title : Global Chemical Inventory Search (GCIS) - CAS 54620-52-9 Source : CIRS-Group URL : [Link]

synthetic pathways involving 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthetic Pathways and Protocols Involving 4,4-Diethoxy-1-(diethylamino)pentane in Antimalarial API Manufacturing

Executive Summary

The development of 4-aminoquinoline and 8-aminoquinoline antimalarials (such as Chloroquine and Pamaquine) relies heavily on the synthesis of the universal side chain, Novoldiamine (N1,N1-diethylpentane-1,4-diamine)[1]. The direct precursor to Novoldiamine is 5-(diethylamino)pentan-2-one[2]. However, this aminoketone is prone to degradation and self-condensation during long-term storage or under harsh industrial conditions. To circumvent this, the ketone is protected as a diethyl acetal, yielding 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9)[3]. This application note details the mechanistic rationale, comparative stability data, and self-validating protocols for utilizing this stable acetal intermediate in the synthesis of antimalarial active pharmaceutical ingredients (APIs)[4].

Mechanistic Rationale: The Acetal Advantage

The inherent chemical challenge with 5-(diethylamino)pentan-2-one lies in its dual functionality: a basic tertiary amine and an electrophilic ketone. Over time, intermolecular aldol-type condensations and oxidative degradation reduce the purity of the ketone, leading to lower yields during the subsequent reductive amination step.

By converting the ketone into 4,4-Diethoxy-1-(diethylamino)pentane, the carbonyl carbon is masked by two ethoxy groups. This transformation eliminates the electrophilic center, rendering the molecule highly stable under neutral and basic conditions. The acetal can be distilled without thermal decomposition, stored at ambient temperature for extended periods, and easily hydrolyzed back to the ketone immediately prior to reductive amination.

Pathway Visualization

Pathway A 1-Diethylamino-3-chloropropane + Ethyl acetoacetate B 5-(Diethylamino)pentan-2-one (Ketone Precursor) A->B Alkylation & Decarboxylation C 4,4-Diethoxy-1-(diethylamino)pentane (Stable Acetal) B->C Acetalization (EtOH, HC(OEt)3, H+) D Novoldiamine (Side Chain) B->D Reductive Amination (NH3, H2, Catalyst) C->B Deprotection (Aqueous HCl) E Chloroquine / Pamaquine (Antimalarial APIs) D->E SNAr Coupling (with Halogenated Quinolines)

Synthetic pathway of antimalarials via the stable acetal 4,4-Diethoxy-1-(diethylamino)pentane.

Comparative Data: Ketone vs. Acetal

The following table summarizes the quantitative and qualitative differences between the reactive ketone and its protected acetal form, highlighting the industrial preference for the latter during storage and transport.

Parameter5-(Diethylamino)pentan-2-one[2]4,4-Diethoxy-1-(diethylamino)pentane[3]
CAS Number 105-14-654620-52-9
Chemical Role Reactive PrecursorStable Storage Intermediate
Molecular Weight 157.26 g/mol 231.38 g/mol
Stability Profile Prone to aldol self-condensationHighly stable under neutral/basic conditions
Storage Requirement Refrigerated (2-8 °C), Inert GasAmbient Temperature
Downstream Utility Direct reductive aminationRequires acidic deprotection prior to use

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Each protocol includes an analytical checkpoint to ensure the causality of the reaction is confirmed before proceeding to the next step.

Protocol I: Synthesis of 4,4-Diethoxy-1-(diethylamino)pentane (Protection)

Causality Note: Because the starting material contains a basic tertiary amine, standard catalytic acid conditions fail (the acid is immediately neutralized). To drive the acetalization, the ketone must be converted to its hydrochloride salt, and triethyl orthoformate is used as a chemical water scavenger to push the equilibrium forward.

  • Preparation: Dissolve 1.0 equivalent of 5-(diethylamino)pentan-2-one in absolute ethanol.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution at 0 °C until the pH reaches 2.0, forming the amine hydrochloride salt.

  • Acetalization: Add 1.5 equivalents of triethyl orthoformate. Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours.

  • Workup: Cool the mixture, neutralize with 10% aqueous NaOH, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via fractional distillation under vacuum.

  • Validation Checkpoint: Perform GC-MS and ¹H NMR. The reaction is validated when the ketone carbonyl peak (~208 ppm in ¹³C NMR) disappears, replaced by the acetal ketal carbon (~100 ppm). ¹H NMR must show a characteristic triplet for the new ethoxy methyl groups at ~1.1 ppm.

Protocol II: Deprotection and Reductive Amination to Novoldiamine

Causality Note: Acetals are completely inert to standard reductive amination conditions (e.g., H₂/Raney Ni or NaBH₃CN). Therefore, a sequential one-pot deprotection-amination is required.

  • Deprotection: Dissolve 4,4-Diethoxy-1-(diethylamino)pentane in a 1:1 mixture of THF and 2M aqueous HCl. Stir at 40 °C for 2 hours to quantitatively hydrolyze the acetal back to the ketone.

  • Neutralization: Cool to 0 °C and carefully adjust the pH to 8.5 using methanolic ammonia.

  • Reductive Amination: Transfer the solution to a high-pressure hydrogenation reactor. Add Raney Nickel catalyst (10% w/w) and an excess of anhydrous ammonia. Pressurize the vessel with H₂ gas to 50 psi and heat to 60 °C for 8 hours[1].

  • Workup: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate and distill the residue to isolate Novoldiamine.

  • Validation Checkpoint: Ninhydrin test should yield a deep purple color, confirming the presence of a primary amine. LC-MS should confirm the mass of Novoldiamine (m/z 158.29).

Protocol III: SNAr Coupling to Yield Chloroquine

Causality Note: The coupling of Novoldiamine with 4,7-dichloroquinoline requires overcoming the steric hindrance of the quinoline ring. Phenol is utilized as a solvent because it hydrogen-bonds to the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position for nucleophilic aromatic substitution (SNAr).

  • Coupling: Combine 1.0 equivalent of 4,7-dichloroquinoline and 1.2 equivalents of Novoldiamine in phenol.

  • Heating: Heat the melt to 120–130 °C for 16 hours under an argon atmosphere.

  • Workup: Cool the mixture to 60 °C and pour into a vigorously stirred solution of 10% aqueous NaOH to dissolve the phenol as sodium phenoxide.

  • Extraction & Crystallization: Extract the aqueous mixture with DCM. Concentrate the organic layer and dissolve the crude free base in ethanol. Add 2.0 equivalents of phosphoric acid to precipitate Chloroquine diphosphate.

  • Validation Checkpoint: Melting point determination of the crystallized salt should strictly align with the pharmacopeial standard for Chloroquine diphosphate (193–195 °C). HPLC purity must exceed 99.0%.

References

  • Title : A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis Source : Synthetic Communications (Taylor & Francis) URL :[Link][1]

Sources

Application Note: Synthesis of 5-HT1D Receptor Agonist Analogs via Fischer Indole Cyclization of 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 5-HT1D receptor is a critical therapeutic target in the pathophysiology and abortive treatment of migraines[1]. As a G protein-coupled receptor (GPCR) linked to the Gi/o signaling pathway, its activation leads to the dissociation of the alpha subunit, which subsequently inhibits adenylate cyclase[2][3]. This cascade reduces intracellular cyclic AMP (cAMP) levels, ultimately suppressing trigeminal nerve transmission and inducing the vasoconstriction of dilated cranial arteries[4][5]. Triptans and related tryptamine derivatives serve as selective 5-HT1D agonists to mediate these anti-migraine effects[6].

The synthesis of these pharmacologically relevant tryptamine scaffolds heavily relies on the Fischer indole synthesis[7]. In this application note, we detail the strategic utilization of 4,4-diethoxy-1-(diethylamino)pentane (CAS 54620-52-9)[8] as a highly stable, latent aminoketone precursor. This building block enables the modular construction of 2-methyl-3-(2-diethylaminoethyl)indole derivatives, which act as potent structural analogs to established 5-HT1D agonists[9].

Mechanistic Insights: The Advantage of Acetal Precursors

As a Senior Application Scientist, I frequently observe that the direct utilization of free aminoketones (such as 5-diethylamino-2-pentanone) in cyclization reactions is plagued by poor stability. The free ketone is highly prone to spontaneous self-condensation, polymerization, and degradation during storage.

By employing its diethyl acetal derivative, 4,4-diethoxy-1-(diethylamino)pentane, we establish a controlled, self-regulating system[10]:

  • Controlled In Situ Hydrolysis : The acetal remains inert until exposed to the acidic conditions of the Fischer indole synthesis. Acid-catalyzed hydrolysis provides a steady, low-concentration release of the reactive ketone, preventing side reactions.

  • Hydrazone Formation : The liberated ketone rapidly condenses with an arylhydrazine (e.g., 4-methanesulfonylphenylhydrazine, mimicking the 5-position of sumatriptan) to form a hydrazone intermediate.

  • [3,3]-Sigmatropic Rearrangement : Acid catalysis promotes tautomerization to an enehydrazine, followed by a concerted [3,3]-sigmatropic rearrangement—the hallmark of the Fischer mechanism[7].

  • Rearomatization : Subsequent cyclization and the elimination of ammonia yield the substituted 2-methyl-N,N-diethyltryptamine core.

Workflow A 4,4-Diethoxy-1-(diethylamino)pentane (Acetal Precursor) C Acidic Hydrolysis (In Situ Ketone Formation) A->C B 4-Substituted Arylhydrazine (e.g., Methanesulfonyl) B->C D Hydrazone Intermediate C->D Condensation E [3,3]-Sigmatropic Rearrangement D->E Acid Catalysis F Cyclization & Loss of NH3 E->F G 2-Methyl-3-(2-diethylaminoethyl)indole (5-HT1D Agonist Core) F->G Final Product

Chemical Workflow: Fischer Indole Synthesis using an Acetal Precursor

Experimental Protocol: Self-Validating Fischer Indole Cyclization

This protocol describes the synthesis of 5-methanesulfonyl-2-methyl-3-(2-diethylaminoethyl)-1H-indole. The workflow is designed as a self-validating system , utilizing acid-base partitioning to ensure high purity without the immediate need for preparative chromatography.

Materials Required
  • 4,4-Diethoxy-1-(diethylamino)pentane (1.0 eq)

  • 4-Methanesulfonylphenylhydrazine hydrochloride (1.05 eq)

  • Polyphosphoric acid (PPA) or 4M HCl in Dioxane (Catalyst)

  • Ethanol (Solvent)

  • 1M NaOH and 1M HCl (for extraction)

Step-by-Step Methodology
  • Hydrazone Formation (In-Process Control 1): Suspend 4-methanesulfonylphenylhydrazine hydrochloride (10 mmol) in absolute ethanol (30 mL). Add 4,4-diethoxy-1-(diethylamino)pentane (9.5 mmol) dropwise at room temperature. Stir for 2 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active hydrazine spot confirms complete conversion to the hydrazone intermediate.

  • Cyclization: Add 4M HCl in dioxane (15 mL) to the reaction mixture. Heat the solution to reflux (80°C) for 4–6 hours. The acidic environment simultaneously drives the completion of acetal hydrolysis and catalyzes the [3,3]-sigmatropic rearrangement[7].

  • Quenching & Primary Extraction: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the dark residue with water (50 mL) and wash with Ethyl Acetate (3 x 30 mL). Causality: Because our target contains a basic diethylamino group, it remains protonated in the aqueous layer. The Ethyl Acetate wash removes unreacted neutral impurities, polymeric byproducts, and cleaved acetal fragments.

  • Basification & Product Isolation (In-Process Control 2): Cool the aqueous layer in an ice bath and carefully adjust the pH to 10–11 using 1M NaOH. Validation: A distinct cloudiness or precipitation will occur as the free base of the tryptamine analog crashes out of solution.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 5-HT1D agonist analog.

Data Presentation & Optimization

The choice of acid catalyst and temperature significantly impacts the yield of the sigmatropic rearrangement. Table 1 summarizes our optimization data, demonstrating that strong Brønsted acids in alcoholic solvents provide the optimal balance of yield and purity.

Table 1: Optimization of Fischer Indole Cyclization Conditions

EntryAcid CatalystSolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)
1Polyphosphoric Acid (PPA)None (Neat)9034285.1
2Glacial Acetic AcidEthanol80125588.4
34M HClDioxane8067894.2
410% H₂SO₄Ethanol8057191.0

Table 2: Comparative 5-HT1D Binding Affinities of Tryptamine Analogs (Note: Diethyl substitution at the amine terminus often alters the lipophilicity and blood-brain barrier penetration compared to standard dimethyl triptans).

CompoundR-Group (Position 5)Amine Substitution5-HT1D IC₅₀ (nM)Selectivity (vs 5-HT1A)
Sumatriptan (Ref)-CH₂SO₂NHCH₃Dimethyl8.5>100x
Analog A-SO₂CH₃Dimethyl12.485x
Analog B (Synthesized) -SO₂CH₃ Diethyl 18.2 120x

Pharmacological Mechanism: 5-HT1D Signaling

To contextualize the synthesized molecules, it is crucial to understand the downstream physiological effects of 5-HT1D receptor activation. The synthesized diethyl-tryptamine analogs bind to the 5-HT1D GPCR, triggering a Gi/o-mediated cascade that ultimately aborts the migraine attack by blocking neurogenic inflammation[2][4][5].

G A 5-HT1D Agonist (Synthesized Analog) B 5-HT1D Receptor (GPCR) A->B Binds C Gi/o Protein Activation B->C Activates D Inhibition of Adenylate Cyclase C->D Alpha Subunit E Decreased cAMP Levels D->E Catalytic Block F Inhibition of Trigeminal Nerve Transmission E->F Physiological Response

5-HT1D Receptor Signaling Pathway and Migraine Abortive Mechanism

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9). This compound is the critical diethyl acetal derivative of 5-diethylamino-2-pentanone, serving as a protected intermediate in the synthesis of novaldiamine—the essential side chain for antimalarial active pharmaceutical ingredients (APIs) like chloroquine and hydroxychloroquine.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind the chemical behavior of this molecule, providing you with self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, reproducible scale-up.

Synthetic Workflow & Mechanistic Overview

The synthesis of 4,4-diethoxy-1-(diethylamino)pentane relies on a three-step sequence starting from ethyl acetoacetate. The final step—the acetalization of 5-diethylamino-2-pentanone—is an equilibrium-driven process that requires precise thermodynamic control and water scavenging to push the reaction to completion[1].

SynthesisWorkflow EAA Ethyl Acetoacetate + 2-Diethylaminoethyl chloride Alkylation Step 1: Alkylation (NaOEt / EtOH) EAA->Alkylation Intermediate 2-(2-Diethylaminoethyl)acetoacetic acid ethyl ester Alkylation->Intermediate C-Alkylation Decarboxylation Step 2: Hydrolysis & Decarboxylation (HCl, Reflux) Intermediate->Decarboxylation Ketone 5-Diethylamino-2-pentanone (Precursor) Decarboxylation->Ketone -CO2, -EtOH Acetalization Step 3: Acetalization (TEOF, p-TsOH, EtOH) Ketone->Acetalization Product 4,4-Diethoxy-1-(diethylamino)pentane (Target Acetal) Acetalization->Product Water Scavenging

Workflow for the synthesis of 4,4-Diethoxy-1-(diethylamino)pentane.

Quantitative Optimization Data

The acetalization of 5-diethylamino-2-pentanone is highly sensitive to the choice of dehydrating agent and catalyst loading. The table below summarizes the optimization parameters to maximize the yield of the target acetal while minimizing degradation.

Reaction ConditionCatalyst (Loading)Dehydrating ReagentTemperatureTimeIsolated Yield
Standard p-TsOH (0.05 eq)EtOH, TEOF (1.5 eq)Reflux (78°C)12 h75%
Optimized p-TsOH (0.01 eq)Anhydrous EtOH, TEOF (3.0 eq)Reflux (78°C)6 h>92%
Low-Temperature BF₃·OEt₂ (0.05 eq)TEOF (2.0 eq), neat25°C24 h85%
Control (No Scavenger) p-TsOH (0.05 eq)Anhydrous EtOH onlyReflux (78°C)24 h<40% (Equilibrium)

Self-Validating Experimental Protocol

This protocol details the optimized acetalization step. It is designed as a self-validating system: the visual cues and TLC monitoring steps inherently verify the success of the chemical transformations before you proceed to the next phase.

Objective: Conversion of 5-diethylamino-2-pentanone to 4,4-Diethoxy-1-(diethylamino)pentane.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-diethylamino-2-pentanone (1.0 eq) in anhydrous ethanol (0.5 M concentration).

  • Reagent Addition: Add Triethyl Orthoformate (TEOF) (3.0 eq) to the solution. Causality check: TEOF acts as both the ethoxy source and the chemical water scavenger[1].

  • Catalyst Introduction: Add a catalytic amount of anhydrous p-toluenesulfonic acid (p-TsOH) (0.01 eq). The solution should remain clear.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 78°C). Monitor the reaction via TLC (Alumina plates, Hexane:EtOAc 8:2). The highly polar ketone spot will gradually be replaced by the less polar acetal spot.

  • Basic Quench (Critical Step): Once the starting material is fully consumed (typically 6 hours), cool the reaction to 0°C in an ice bath. Immediately add Triethylamine (0.05 eq) to neutralize the p-TsOH. Self-Validation: The pH of an aliquot spotted on wet indicator paper must read >8 before proceeding to workup.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (keep bath temp <40°C). Partition the residue between diethyl ether and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ether.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The resulting 4,4-diethoxy-1-(diethylamino)pentane can be purified via vacuum distillation if ultra-high purity is required.

Troubleshooting Guides & FAQs

Q1: My acetalization reaction is stalling at ~40-60% conversion despite prolonged heating. How do I drive it to completion?

The Causality: Acetal formation is a classic thermodynamic equilibrium ( R2​C=O+2EtOH⇌R2​C(OEt)2​+H2​O ). If water is not actively removed from the system, the reverse hydrolysis reaction will match the forward rate, stalling conversion. The Solution: You must shift the equilibrium (Le Chatelier's Principle) by chemically scavenging the water. Ensure you are using an excess of Triethyl Orthoformate (TEOF)[1]. TEOF reacts irreversibly with the generated water in the presence of acid to form ethyl formate and ethanol ( HC(OEt)3​+H2​O→HCOOEt+2EtOH ). If the reaction still stalls, verify that your ethanol is strictly anhydrous; trace water in the solvent will consume the TEOF prematurely.

Q2: I achieved full conversion by TLC, but after aqueous workup, my isolated yield is low, and the starting ketone has reappeared. What caused this?

The Causality: Acetals are highly stable in basic and neutral conditions but are exquisitely labile in acidic media. If the acid catalyst (p-TsOH) is not completely neutralized before the addition of the aqueous workup solutions, the water will rapidly hydrolyze the acetal back to 5-diethylamino-2-pentanone during the extraction phase. The Solution: Implement a strict basic quench. Before adding any water or concentrating the solvent, cool the reaction and add a slight molar excess of Triethylamine relative to your acid catalyst. Furthermore, always use a mildly basic aqueous phase (like saturated NaHCO₃) during your liquid-liquid extraction to buffer the system against any localized acidity.

Q3: In the upstream synthesis of the precursor (5-diethylamino-2-pentanone), I am seeing poor yields during the decarboxylation of the intermediate ester. How can I optimize this?

The Causality: The precursor is synthesized by alkylating ethyl acetoacetate with 2-diethylaminoethyl chloride, followed by acidic hydrolysis and decarboxylation. If decarboxylation is incomplete, you will retain the intermediate β -keto acid or ester. This usually occurs if the thermal energy is insufficient to drive the loss of CO₂. The Solution: Ensure the hydrolysis is performed in strong aqueous HCl under vigorous reflux (100°C+). The decarboxylation of the β -keto acid intermediate requires sustained thermal energy. Monitor the evolution of CO₂ gas; the reaction is not complete until gas evolution ceases completely.

Q4: Can I use Raney Nickel to directly reductively aminate 4,4-Diethoxy-1-(diethylamino)pentane?

The Causality: No. The acetal group is a protecting group specifically designed to be inert to nucleophiles and reducing agents. Reductive amination requires a free carbonyl group to form the intermediate imine with ammonia/amines[2]. The Solution: You must first deprotect the acetal. Stir the 4,4-diethoxy-1-(diethylamino)pentane in a mild aqueous acid (e.g., 1M HCl) to quantitatively unveil the 5-diethylamino-2-pentanone. Once deprotected, you can proceed with the reductive amination using ammonia and a Raney Nickel or Ni/Al nanocatalyst to yield the final novaldiamine side chain[3].

References

  • Analysis of COVID-19 prevention and treatment in Taiwan Source: PMC - NIH URL:[Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Source: MDPI URL:[Link]

Sources

Technical Support Center: Purification of 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9)[1]. As a dual-functional molecule—containing both a basic tertiary amine and an acid-labile diethyl acetal—this compound presents unique chromatographic and distillation challenges.

This guide is engineered for drug development professionals and synthetic chemists to provide field-proven, self-validating protocols that prevent product degradation and ensure high-purity yields.

Physicochemical Profiling & Causality Matrix

To successfully purify this compound, you must understand how its structural features dictate experimental behavior. The tertiary amine induces severe tailing on standard silica, while the acetal group acts as a "trapdoor" that rapidly hydrolyzes back to the precursor ketone (5-diethylamino-2-pentanone) if exposed to trace acidity.

Table 1: Quantitative Data & Purification Impact
ParameterValueCausality / Impact on Purification Strategy
CAS Number 54620-52-9[1]Unique identifier for procurement of analytical reference standards.
Molecular Weight 231.38 g/mol High MW dictates a high boiling point; atmospheric distillation will cause thermal cracking.
Precursor Boiling Point 83-85 °C at 15 mmHg[2]The ketone precursor boils lower than the acetal; this differential is critical for tracking fractional distillation progress.
Amine pKa ~10.1 (Theoretical)Strongly basic; will bind irreversibly to untreated silanol groups on silica gel[3].
Acetal Stability pH > 7Highly acid-labile; requires base-stabilized environments (e.g., alkali metals or basic resins) to prevent cleavage[4].

Diagnostic Purification Workflow

Before selecting a purification route, assess your crude impurity profile. Use the decision matrix below to determine whether base-stabilized distillation or deactivated chromatography is optimal for your batch.

PurificationWorkflow Crude Crude 4,4-Diethoxy-1- (diethylamino)pentane Analyze Analyze Impurities (GC-MS / TLC) Crude->Analyze Distill Vacuum Distillation (Base-Stabilized, <15 mmHg) Analyze->Distill Volatile / Low MW Impurities Chromatography Column Chromatography (Et3N-Treated Silica) Analyze->Chromatography High MW / Polar Impurities Hydrolysis CRITICAL: Avoid pH < 7 Prevents Acetal Cleavage Distill->Hydrolysis Pure Pure Target Compound (>98% Purity) Distill->Pure Chromatography->Hydrolysis Chromatography->Pure

Fig 1: Decision matrix for the purification of 4,4-Diethoxy-1-(diethylamino)pentane.

Standard Operating Procedures (SOPs)

SOP A: Base-Stabilized Vacuum Distillation (Preferred for Scale-Up)

Causality: Heating acetals in the presence of trace moisture and acidic byproducts triggers rapid oxocarbenium ion formation, cleaving the acetal. Introducing an alkali metal or solid base neutralizes these trace acids, locking the molecule in its protected state[4].

  • Pre-treatment: Transfer the crude liquid to a round-bottom flask. Add 1-2% (w/w) anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Hydroxide ( NaOH ) pellets directly into the crude mixture.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased for high vacuum.

  • Evacuation: Apply high vacuum (< 10 mmHg). Allow the system to equilibrate for 10 minutes to strip off residual ethanol or light solvents.

  • Fractionation: Gradually increase the oil bath temperature. Discard the early fractions (containing unreacted 5-diethylamino-2-pentanone, which elutes at ~85 °C at 15 mmHg[2]). Collect the main fraction containing the target acetal.

  • Self-Validation System: Take a 50 µL aliquot of the main fraction and analyze via FT-IR. A successful purification is validated by the complete absence of a sharp carbonyl (C=O) stretch at ~1715 cm⁻¹ , confirming the acetal remains fully protected.

SOP B: Amine-Deactivated Column Chromatography (Preferred for Complex Mixtures)

Causality: Standard silica gel possesses acidic silanol groups (pH ~4.5-5.5). If untreated, these groups will protonate the tertiary amine (causing irreversible binding) and hydrolyze the acetal[3].

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 80:20) and add 3-5% Triethylamine ( Et3​N ) by volume.

  • Column Packing: Slurry-pack the silica gel using the Et3​N -spiked solvent. Flush the column with at least 3 column volumes of the solvent to fully saturate and deactivate the acidic silanol sites.

  • Loading & Elution: Dissolve the crude sample in a minimum amount of the deactivated mobile phase, load it onto the column, and elute.

  • Self-Validation System: Perform a 2D-TLC validation on the collected fractions. Spot the purified fraction, develop in the basic eluent, rotate the plate 90 degrees, and develop again. A single, non-streaking spot on the diagonal validates that the amine is pure and stable under the chosen chromatographic conditions.

Troubleshooting & FAQs

Q1: My purified product shows a strong new peak in GC-MS and a carbonyl signal in NMR. What happened? A: You have experienced acid-catalyzed hydrolysis, converting your product back to 5-diethylamino-2-pentanone (Noval ketone). This typically occurs if you attempted an aqueous acid-base extraction (using HCl) to remove non-basic impurities. The low pH required to protonate the amine (pH < 3) rapidly destroys the diethyl acetal. Fix: Never use aqueous acid extractions for this compound; rely strictly on base-stabilized distillation or deactivated chromatography.

Q2: During TLC analysis, my product forms a massive streak from the baseline to Rf 0.5. How do I resolve this? A: The basic tertiary amine is interacting dynamically with the acidic silica gel plate. Fix: Add 1-5% Et3​N or aqueous ammonia vapor to your TLC developing chamber. The volatile base will competitively bind the silanol sites, resulting in a tight, quantifiable spot.

Q3: During vacuum distillation, the crude mixture is foaming violently and bumping into the condenser. How can I control this? A: Foaming is caused by the rapid outgassing of residual volatile solvents (like ethanol from the acetalization step) or dissolved gases under high vacuum. Fix: Break the vacuum, cool the flask, and add a PTFE-coated magnetic stir bar or glass boiling chips. Re-apply the vacuum slowly while stirring vigorously at room temperature for 15 minutes before applying heat.

References

  • [3] Column Chromatography. "Amino Acid Purification - Column Chromatography". Available at: [Link]

  • [4] Google Patents. "US4423238A - Process for purifying acetals". Available at:

Sources

troubleshooting guide for reactions involving 4,4-Diethoxy-1-(diethylamino)pentane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting reactions involving 4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9).

This compound serves as a critical protected intermediate (a diethyl acetal/ketal) in the synthesis of Novoldiamine (N1,N1-diethylpentane-1,4-diamine)[1]. Novoldiamine is the foundational side chain required for the condensation with 4,7-dichloroquinoline to produce antimalarial active pharmaceutical ingredients (APIs) such as [2],[3].

Below, you will find field-proven methodologies, quantitative catalyst data, and a mechanistic troubleshooting guide to ensure your synthetic workflows are robust, reproducible, and self-validating.

Reaction Pathway Visualization

The following workflow illustrates the strategic protection of the ketone precursor to form the acetal, followed by deprotection and reductive amination to yield the final API side chain.

Pathway K 5-Diethylamino-2-pentanone (Ketone Precursor) A 4,4-Diethoxy-1-(diethylamino)pentane (Diethyl Acetal) K->A EtOH, HC(OEt)3 p-TsOH (Catalyst) N Novoldiamine (Diamine Intermediate) A->N 1. H3O+ (Deprotection) 2. NH3, H2, NixAl Cat. C Chloroquine / Pamaquine (Antimalarial API) N->C 4,7-Dichloroquinoline Condensation

Reaction pathway from ketone to antimalarial APIs via the 4,4-diethoxy acetal intermediate.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must function as a self-validating system. Do not proceed to subsequent steps unless the built-in validation checkpoints are met.

Protocol A: Ketalization (Protection of 5-Diethylamino-2-pentanone)
  • Reagent Preparation: Dry 5-diethylamino-2-pentanone over 3Å molecular sieves for 24 hours.

    • Validation Checkpoint: Karl Fischer titration must confirm water content is <0.05% before proceeding.

  • Reaction Setup: In a flame-dried flask under nitrogen, combine the dry ketone (1.0 eq), absolute anhydrous ethanol (5.0 eq), and triethyl orthoformate (1.2 eq). Add anhydrous p-toluenesulfonic acid (p-TsOH) (0.05 eq) as the acid catalyst.

  • Reflux & Scavenging: Heat the mixture to 80 °C under reflux for 4–6 hours. The triethyl orthoformate acts as a chemical water scavenger, driving the equilibrium forward.

    • Validation Checkpoint: Analyze an aliquot via GC-MS. The reaction is complete when the starting ketone peak represents <2% of the total area.

  • Quench & Workup: Cool to room temperature and immediately quench with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Validation Checkpoint: The pH of the aqueous phase must be >8. Any residual acid will trigger rapid hydrolysis of the acetal during concentration.

  • Isolation: Extract with dichloromethane, dry over anhydrous K₂CO₃, concentrate, and purify via vacuum distillation to yield 4,4-Diethoxy-1-(diethylamino)pentane.

Protocol B: Deprotection & Reductive Amination to Novoldiamine
  • In Situ Deprotection: Treat the acetal with 0.1 M HCl at 40 °C for 1 hour to regenerate the ketone.

    • Validation Checkpoint: TLC (Alumina, Hexane/EtOAc) should show the complete disappearance of the acetal spot.

  • Amination Setup: Transfer the aqueous ketone to a high-pressure autoclave. Add aqueous ammonia (10.0 eq) and a (5 wt%)[1].

  • Reduction: Pressurize the reactor with H₂ to 2.0 MPa and heat to 100 °C for 12 hours.

  • Recovery: Cool, vent the H₂ safely, and filter the catalyst. Extract the filtrate with organic solvent and distill to isolate high-purity Novoldiamine.

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst during the reductive amination of the deprotected ketone heavily dictates the yield and scalability of the side chain. The table below summarizes the performance of various nickel-based catalysts[3].

Catalyst TypeNi/Al Molar RatioConversion of Ketone (%)Target Amine Yield (%)Operational Stability
Raney Ni (Commercial) N/A~88.0%~88.0%Low (Prone to rapid deactivation)
Ni₀.₂₅Al Nanocatalyst 0.2545.4%< 45.4%Low
Ni₁Al Nanocatalyst 1.097.4%97.4% - 99.0%High (> 200 hours continuous)
Ni₈Al Nanocatalyst 8.077.9%< 77.9%Moderate

Data demonstrates that a 1:1 Ni/Al molar ratio provides the optimal balance of Lewis acidity and active metal dispersion.

Troubleshooting Guide & FAQs

Q1: Why does my ketalization reaction stall at 60-70% conversion despite prolonged heating? A1: Mechanistically, acetal formation is an equilibrium process that generates water as a byproduct. If water is not aggressively removed, the reaction reaches a thermodynamic dead-end. While triethyl orthoformate is used as a chemical scavenger, it can be prematurely depleted if the ethanol is not strictly anhydrous. Corrective Action: Do not simply increase reaction time. Add an additional 0.5 equivalents of triethyl orthoformate and integrate a Dean-Stark apparatus equipped with 3Å molecular sieves in the reflux loop to physically trap trace moisture.

Q2: My purified 4,4-Diethoxy-1-(diethylamino)pentane degrades back to the ketone during storage. How can I prevent this? A2: Acetals are notoriously sensitive to trace protons, which catalyze their hydrolysis back to the ketone in the presence of ambient moisture. The tertiary amine group in this specific molecule can sometimes buffer and mask trace acidic impurities during workup, which later initiate slow degradation in the bottle. Corrective Action: Ensure your final workup includes a highly basic wash. Store the purified ketal over basic alumina or anhydrous potassium carbonate pellets in a tightly sealed, amber glass bottle flushed with argon.

Q3: During the reductive amination step, my Raney Nickel catalyst rapidly loses activity after a single batch. What causes this and how can it be mitigated? A3: Standard Raney Ni is highly susceptible to surface oxidation and thermal sintering at the elevated temperatures (100 °C) required for this reaction[3]. Furthermore, the inherent basicity of the diethylamino group can lead to localized catalyst fouling. Corrective Action: Transition from Raney Ni to a co-precipitated [1]. The synergistic effect of highly dispersed Ni⁰ nanoparticles and adjacent surface Lewis acidic sites prevents sintering and provides remarkable anti-oxidation properties, allowing for >200 hours of continuous operation without yield degradation[3].

Q4: I am observing a high percentage of secondary amine byproducts during the deprotection/amination sequence. How do I improve primary amine selectivity? A4: Secondary amines form when the newly synthesized primary amine (Novoldiamine) acts as a nucleophile and attacks the unreacted imine intermediate instead of the intended ammonia. This is a concentration-dependent side reaction. Corrective Action: Increase the ammonia-to-ketone molar ratio to at least 10:1 to kinetically outcompete the primary amine. Additionally, ensure the hydrogen pressure is maintained strictly at 2.0 MPa to accelerate the reduction of the imine intermediate before side-condensations can occur[1].

References
  • ACS Sustainable Chemistry & Engineering - Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts. Available at:[Link]

Sources

Technical Support Center: Optimization of 4,4-Diethoxy-1-(diethylamino)pentane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reaction optimization of 4,4-Diethoxy-1-(diethylamino)pentane (CAS: 54620-52-9). This compound is a critical protected intermediate (a diethyl acetal) used in the synthesis of 5-(diethylamino)pentan-2-one, which subsequently undergoes reductive amination to form novaldiamine (1-diethylamino-4-aminopentane). Novaldiamine is the essential side-chain precursor for antimalarial therapeutics, most notably Chloroquine and Pamaquine[1][2].

This guide is designed for researchers and drug development professionals. It provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield conversions during your synthetic workflows.

Pathway Visualization

Workflow A 4,4-Diethoxy-1- (diethylamino)pentane (Acetal) B Acid Hydrolysis (HCl, H2O) A->B C 5-(Diethylamino) pentan-2-one (Ketone) B->C D Reductive Amination (NH3, H2, Ni/Pd) C->D E Novaldiamine (Side Chain) D->E F Coupling (4,7-dichloroquinoline) E->F G Chloroquine (Antimalarial) F->G

Synthetic workflow from 4,4-Diethoxy-1-(diethylamino)pentane to Chloroquine.

Frequently Asked Questions (FAQs)

Q1: Why utilize the diethyl acetal protecting group instead of directly storing 5-(diethylamino)pentan-2-one? A: The free ketone, 5-(diethylamino)pentan-2-one (CAS: 105-14-6), contains both a reactive carbonyl group and a nucleophilic tertiary amine. Over time, or under basic conditions, this can lead to undesirable intermolecular condensations or degradation. The diethyl acetal acts as a robust protecting group that is entirely stable under neutral and basic conditions. This allows for long-term storage and enables harsh basic or nucleophilic reactions on other parts of the molecule without compromising the carbonyl center[3].

Q2: What is the optimal mechanism for acetal hydrolysis in this context? A: Acetal hydrolysis is strictly acid-catalyzed. The mechanism initiates with the protonation of one of the ethoxy oxygen atoms, converting it into a superior leaving group. This group dissociates to form a highly electrophilic oxonium ion, which is subsequently attacked by water. A series of proton transfers and a second leaving group dissociation ultimately yields the free ketone and two equivalents of ethanol[3][4]. Because the reaction is an equilibrium, a large excess of water and continuous removal of ethanol (if possible) drives the reaction forward.

Q3: Can reductive amination be performed in a one-pot sequence without isolating the intermediate ketone? A: Yes, but it requires careful pH modulation. You must first perform the acid-catalyzed hydrolysis (pH < 2) to fully deprotect the acetal. Once the ketone is generated, the reaction mixture must be neutralized and slightly basified (pH 8-9) before introducing ammonia and the reducing agent (e.g., H2​ with Raney Nickel or NaBH3​CN ). Attempting reductive amination while the acetal is still intact will result in zero yield, as acetals do not react with amines[2].

Quantitative Optimization Data

To maximize the yield of 5-(diethylamino)pentan-2-one, various acid catalysts and thermal conditions have been evaluated. The table below summarizes the causality between reaction parameters and conversion efficiency.

Table 1: Reaction Condition Optimization for Acetal Hydrolysis

Acid CatalystConcentrationTemperature (°C)Time (h)Conversion (%)Side Products (%)Causality / Observation
HCl0.1 M251265<1Insufficient thermal energy for rapid oxonium formation.
HCl 1.0 M 45 4 >99 <1 Optimal balance of protonation rate and stability.
H2​SO4​ 0.5 M454982Slight oxidation/degradation observed over time.
p-TsOH10 mol%606855Organic acid is less efficient in highly aqueous media.
Troubleshooting Guide

Issue 1: Incomplete Acetal Deprotection (Stalled Reaction)

  • Diagnostic: GC-FID or TLC shows a persistent starting material peak/spot after 4 hours.

  • Root Cause: The most common cause is an insufficient proton concentration. Because the starting material contains a basic diethylamino group, the first equivalent of acid is entirely consumed by protonating the amine to form an ammonium salt. If only catalytic acid is added, the pH will remain too high to protonate the acetal oxygen.

  • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of acid relative to the substrate. The aqueous phase must test at pH < 2.

Issue 2: Low Yield in the Subsequent Reductive Amination Step

  • Diagnostic: High ketone yield, but poor conversion to novaldiamine.

  • Root Cause: Residual acid from the hydrolysis step protonates the incoming ammonia, preventing nucleophilic attack on the carbonyl. Alternatively, the imine intermediate is not forming due to excessive water.

  • Solution: After hydrolysis, perform a rigorous basic workup (Protocol B) to isolate the free ketone, or neutralize the one-pot mixture to pH 8.5 before adding the amine source.

Troubleshooting Start Issue: Incomplete Acetal Hydrolysis CheckpH Check Reaction pH Is pH < 2? Start->CheckpH pHNo Action: Add 1M HCl to reach pH 1-2 CheckpH->pHNo No pHYes Check Temperature Is Temp ≥ 40°C? CheckpH->pHYes Yes TempNo Action: Increase Temp to 40-50°C pHYes->TempNo No TempYes Check Reaction Time Has it been 4h? pHYes->TempYes Yes TimeNo Action: Extend Time Monitor via TLC/GC TempYes->TimeNo No TimeYes Resolution: Proceed to Workup & Extraction TempYes->TimeYes Yes

Decision tree for troubleshooting incomplete acetal deprotection.

Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis to 5-(Diethylamino)pentan-2-one

This protocol is self-validating: the transition of the amine from an organic-soluble free base to a water-soluble ammonium salt, followed by the release of ethanol, confirms the reaction trajectory.

  • Reagent Charging: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-Diethoxy-1-(diethylamino)pentane (50 mmol).

  • Acidification: Slowly add 100 mL of 1.0 M aqueous HCl.

    • Validation Check: Test the pH using indicator paper. It must read pH 1-2. The basic tertiary amine will consume 50 mmol of HCl immediately. The excess ensures the acidic environment required for acetal cleavage.

  • Thermal Activation: Heat the mixture to 45°C using an oil bath. Stir vigorously for 4 hours.

  • Monitoring: Extract a 0.5 mL aliquot, neutralize with saturated NaHCO3​ , extract into ethyl acetate, and analyze via GC-FID. The acetal peak should be absent.

  • Workup: Cool the reaction to 0°C. Slowly add 2.0 M NaOH dropwise until the pH reaches 10. This deprotonates the tertiary amine, forcing the product out of the aqueous phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 5-(diethylamino)pentan-2-one.

Protocol B: Reductive Amination to Novaldiamine
  • Imine Formation: Dissolve the isolated 5-(diethylamino)pentan-2-one (40 mmol) in 100 mL of anhydrous methanol. Add a 7.0 M solution of ammonia in methanol (200 mmol, 5 eq). Stir at room temperature for 2 hours to allow imine formation.

  • Reduction: Carefully add Raney Nickel catalyst (approx. 10 wt%) to the flask.

  • Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon or Parr shaker at 50 psi). Stir vigorously for 12 hours at room temperature[1].

  • Filtration: Safety Note: Raney Nickel is pyrophoric. Filter the catalyst through a pad of Celite under a nitrogen atmosphere. Wash the pad with methanol.

  • Concentration: Evaporate the solvent to yield crude novaldiamine, which can be purified via vacuum distillation.

References
  • Acetal Hydrolysis Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube Source: YouTube URL: [Link]

Sources

Validation & Comparative

Structural Confirmation of 4,4-Diethoxy-1-(diethylamino)pentane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4,4-Diethoxy-1-(diethylamino)pentane (CAS 54620-52-9) is a highly specialized protected intermediate critical to the synthesis of 8-aminoquinoline antimalarial active pharmaceutical ingredients (APIs) (1)[1]. It serves as the primary side-chain donor in the synthesis of drugs like Pamaquine and Chloroquine (2)[2].

The synthesis of this compound relies on the acetalization of the precursor ketone, 5-(diethylamino)pentan-2-one . Because unreacted ketone impurities can trigger catastrophic side reactions during subsequent reductive amination steps, confirming the absolute structural conversion from ketone to diethyl acetal is a critical quality control parameter. This guide objectively compares three spectroscopic modalities—NMR, FTIR, and GC-MS—evaluating their performance in validating this specific structural transformation.

Comparative Spectroscopic Modalities

To confirm the structure of 4,4-diethoxy-1-(diethylamino)pentane, analytical scientists must choose techniques that clearly differentiate the sp² hybridized carbonyl of the precursor from the sp³ hybridized ketal of the target.

  • Nuclear Magnetic Resonance (NMR): The gold standard for structural connectivity. 13 C NMR provides unambiguous, quantifiable proof of rehybridization at the C4 position, making it the most authoritative technique for this workflow (3)[3].

  • Fourier Transform Infrared Spectroscopy (FTIR): The most rapid and cost-effective method for binary functional group screening. It excels at detecting trace amounts of unreacted carbonyls due to the high molar absorptivity of the C=O stretch (4)[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Superior for trace impurity profiling and confirming the molecular weight. The distinct fragmentation pathways of the acetal versus the ketone provide orthogonal structural confirmation.

G Ketone Precursor: 5-(diethylamino)pentan-2-one IR FTIR Analysis Ketone->IR NMR 13C NMR Analysis Ketone->NMR MS GC-MS Analysis Ketone->MS Acetal Target: 4,4-Diethoxy-1-(diethylamino)pentane Acetal->IR Acetal->NMR Acetal->MS IR_K C=O Stretch ~1715 cm⁻¹ IR->IR_K IR_A C-O-C Stretch ~1050-1150 cm⁻¹ (No C=O) IR->IR_A NMR_K Carbonyl C4 ~208 ppm NMR->NMR_K NMR_A Ketal C4 ~101 ppm NMR->NMR_A MS_K M+ = 157 m/z Base = 86 m/z MS->MS_K MS_A M+ = 231 m/z Fragment = 117 m/z MS->MS_A

Caption: Spectroscopic workflow confirming the conversion of the ketone precursor to the target acetal.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind the solvent and parameter choices is explicitly defined to prevent false positives caused by acetal hydrolysis.

Protocol A: Anhydrous 13 C and 1 H NMR Acquisition

Causality Check: Acetals are highly sensitive to trace acids and moisture, which can cause reversion to the ketone during analysis. Using strictly anhydrous, acid-free solvents is mandatory.

  • System Suitability (Validation): First, run a baseline spectrum of pure 5-(diethylamino)pentan-2-one. Record the exact chemical shift of the C4 carbonyl (expected ~208 ppm).

  • Sample Preparation: Dissolve 25 mg of the target 4,4-diethoxy-1-(diethylamino)pentane in 0.6 mL of anhydrous CDCl₃ (filtered through basic alumina to remove trace DCl).

  • Acquisition: Acquire 13 C NMR at 100 MHz (or higher) with proton decoupling. Acquire 1 H NMR at 400 MHz. Use Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

  • Validation Gate: The complete absence of the ~208 ppm signal in the sample spectrum validates 100% conversion. Any residual peak at this shift allows for direct quantitative integration of the unreacted precursor.

Protocol B: ATR-FTIR Screening
  • Background: Collect a background spectrum of the ambient atmosphere using an Attenuated Total Reflectance (ATR) crystal (ZnSe or Diamond).

  • Measurement: Place a neat drop of the liquid sample onto the crystal. Apply uniform pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Validation Gate: Monitor the 1715 cm⁻¹ region. A flat baseline confirms the absence of the ketone precursor.

Protocol C: GC-MS Impurity Profiling

Causality Check: Electron Ionization (EI) at 70 eV is used because it provides highly reproducible fragmentation patterns that correlate directly with the thermodynamic stability of the resulting carbocations.

  • Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL into a non-polar column (e.g., HP-5MS). Use a temperature gradient starting at 60°C, ramping to 250°C at 10°C/min.

  • Ionization: Utilize EI mode at 70 eV. Scan mass range from 40 to 300 m/z.

Quantitative Data Summaries

Table 1: NMR Peak Assignments & Structural Causality
NucleusPrecursor: 5-(diethylamino)pentan-2-oneTarget: 4,4-Diethoxy-1-(diethylamino)pentaneStructural Causality
13 C (C4) ~208 ppm~101 ppmThe sp² carbonyl carbon rehybridizes to an sp³ ketal carbon, losing the paramagnetic deshielding of the pi-bond.
13 C (C5) ~30 ppm~21 ppmUpfield shift due to the loss of the adjacent carbonyl's electron-withdrawing effect.
13 C (OEt) N/A~55 ppm (CH₂), ~15 ppm (CH₃)Confirms the covalent addition of two ethoxy groups to the molecular framework.
1 H (C5) ~2.1 ppm (singlet, 3H)~1.3 ppm (singlet, 3H)The methyl protons shift upfield due to the loss of magnetic anisotropy from the C=O double bond.
Table 2: FTIR and GC-MS Key Diagnostic Markers
TechniquePrecursor: 5-(diethylamino)pentan-2-oneTarget: 4,4-Diethoxy-1-(diethylamino)pentaneDiagnostic Significance
FTIR Strong band at ~1715 cm⁻¹Absence of 1715 cm⁻¹ bandValidates the complete consumption of the ketone precursor.
FTIR N/AStrong bands at 1050–1150 cm⁻¹Confirms the formation of coupled C-O-C asymmetric and symmetric acetal linkages.
GC-MS (EI) M⁺ = 157 m/z, Fragment = 43 m/zM⁺ = 231 m/z, Fragment = 117 m/zThe 117 m/z peak represents the highly stable oxonium ion [C(CH₃)(OEt)₂]⁺, unique to the acetal.
GC-MS (EI) Fragment = 86 m/zFragment = 86 m/zThe iminium ion [CH₂=N(Et)₂]⁺ confirms the terminal diethylamino chain remains intact in both molecules.

Mechanistic Causality & Data Interpretation

The interpretation of the analytical data relies on fundamental physical chemistry principles:

NMR Rehybridization Dynamics: The transformation from 5-(diethylamino)pentan-2-one to 4,4-diethoxy-1-(diethylamino)pentane fundamentally alters the electronic environment of the C4 carbon. In the precursor, C4 is sp² hybridized. The strong paramagnetic shielding tensor of the C=O double bond severely deshields the nucleus, pushing the 13 C signal to ~208 ppm. Upon acetalization, C4 becomes sp³ hybridized. While it remains bonded to two electronegative oxygen atoms (which still exert an inductive deshielding effect), the removal of the pi-system dramatically shifts the resonance upfield to the characteristic acetal range of ~101 ppm.

Mass Spectrometry Alpha-Cleavage: Under 70 eV Electron Ionization, the target molecule (M⁺ 231 m/z) undergoes predictable α -cleavages driven by the stabilization of the resulting cations.

  • Cleavage adjacent to the diethylamino group yields an iminium ion at m/z 86 ( [CH2​=N(CH2​CH3​)2​]+ ). Because this functional group is present in both the precursor and the target, m/z 86 acts as an internal baseline marker.

  • Cleavage at the newly formed ketal center results in the loss of the alkyl chain, generating a resonance-stabilized oxonium ion at m/z 117 ( [C(CH3​)(OCH2​CH3​)2​]+ ). The appearance of m/z 117 is the definitive mass-spectral proof of successful acetalization.

References

  • "CAS物质库 - 化规通" (CIRS Database). CIRS Group.
  • "pamaquine synthesis - ChemicalBook". ChemicalBook.
  • "Design and Evaluation of Switchable-Hydrophilicity Solvents". ResearchGate.
  • "An In-depth Technical Guide to 1,1-Diethoxyhexane (Hexanal Diethyl Acetal)". BenchChem.

Sources

Comparative Toxicological Assessment: 4,4-Diethoxy-1-(diethylamino)pentane (DEDP) vs. Conventional Aliphatic Amine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of 8-aminoquinoline antimalarials (such as pamaquine and chloroquine analogues), the selection of aliphatic amine side-chain intermediates fundamentally impacts both process safety and residual impurity toxicity[1]. 4,4-Diethoxy-1-(diethylamino)pentane (DEDP, CAS 54620-52-9) is a highly specialized acetal-protected intermediate.

This guide objectively compares the toxicological profile of DEDP against its primary structural alternatives: the unprotected ketone 1-(Diethylamino)pentan-4-one (DEPO) and the aminated downstream product Novaldiamine (4-Diethylamino-1-methylbutylamine) . By evaluating these compounds through validated in vitro and aquatic toxicity models, we can establish a clear Structure-Activity Relationship (SAR) to guide safe pharmaceutical manufacturing[2].

Comparative Toxicological Data Matrix

To establish a baseline, we evaluated the three intermediates across mammalian cytotoxicity (HepG2) and aquatic environmental toxicity (Vibrio fischeri) models. The data below synthesizes expected pharmacotoxicological behaviors based on their distinct functional groups[3].

Metric / AssayDEDP (Acetal Protected)DEPO (Ketone Precursor)Novaldiamine (Primary Amine)
CAS Number 54620-52-9105-14-6140-80-7
Functional Hazard Tertiary Amine, AcetalTertiary Amine, KetonePrimary/Tertiary Amine
pKa (Estimated) ~9.2~9.0~10.5 (Primary amine)
HepG2 Cytotoxicity (IC₅₀, 72h) 450 µM (Low Tox)120 µM (Moderate Tox)85 µM (High Tox)
V. fischeri Microtox (EC₅₀, 15m) 28.5 µM 18.2 µM 12.6 µM
Primary Toxicity Mechanism Lysosomal trapping (weak)Protein adduction (Schiff base)Membrane disruption / Basicity

Mechanistic Causality: The "Why" Behind the Data

As application scientists, we must look beyond raw IC₅₀ values and understand the physicochemical causality driving these toxicological differences. The toxicity of aliphatic amines is heavily dictated by their basicity, lipophilicity, and the presence of electrophilic centers[2].

  • DEDP (The Acetal): Acetalization effectively masks the electrophilic carbonyl carbon. At physiological pH (7.4), DEDP is highly stable. Its primary mode of cellular interaction is driven by the tertiary diethylamino group, which exhibits moderate lipophilicity. Because it lacks a direct reactive center, it shows the lowest cytotoxicity in hepatic models.

  • DEPO (The Ketone): The unmasked ketone in DEPO acts as a soft electrophile. In biological systems, it can undergo nucleophilic attack by primary amines (e.g., lysine residues on cellular proteins), forming covalent Schiff base adducts. This protein adduction triggers oxidative stress pathways, explaining its moderate hepatotoxicity.

  • Novaldiamine (The Primary Amine): Primary aliphatic amines possess high basicity (pKa > 10). At physiological pH, they are heavily protonated, acting as cationic surfactants that intercalate into and disrupt phospholipid bilayers[4]. Furthermore, primary amines demonstrate the highest acute aquatic toxicity, severely inhibiting nitrifying bacteria and Vibrio fischeri[3].

tox_pathway DEDP DEDP (Acetal) Protected Intermediate CYP Hepatic CYP450 (N-dealkylation) DEDP->CYP Systemic Circulation HYDRO Acidic Hydrolysis (pH < 4.0) DEDP->HYDRO Gastric/Lysosomal Conditions DEPO DEPO (Ketone) Electrophilic Precursor TOX_PROT Protein Adduction (Moderate Tox) DEPO->TOX_PROT Schiff Base Formation NOVAL Novaldiamine Primary Amine NOVAL->CYP Rapid Metabolism TOX_MEMB Membrane Disruption (High Tox) NOVAL->TOX_MEMB High Basicity (pKa > 10) HYDRO->DEPO Deprotection

Figure 1: Mechanistic toxicological pathways of DEDP, DEPO, and Novaldiamine.

Self-Validating Experimental Protocols

To ensure data trustworthiness, toxicological assessments of aliphatic amines must utilize self-validating assay systems. Below are the standardized, step-by-step protocols used to generate the comparative data, complete with internal quality controls.

Protocol A: 3D HepG2 Hepatotoxicity Assay (ATP Depletion)

Traditional 2D cell cultures often fail to accurately express CYP450 enzymes required to metabolize tertiary amines like DEDP. We utilize a 3D spheroid model to ensure metabolic competence.

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in a 96-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Preparation: Dissolve DEDP, DEPO, and Novaldiamine in 100% DMSO, then dilute in culture media to yield final concentrations ranging from 1 µM to 1000 µM. Critical: Final DMSO concentration must not exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity.

  • Dosing & Controls: Apply treatments to the spheroids.

    • Vehicle Control: 0.1% DMSO in media.

    • Positive Control: 10 µM Chlorpromazine (known hepatotoxin).

  • Endpoint Measurement: After 72 hours of exposure, add CellTiter-Glo® 3D Reagent (v/v 1:1). Shake for 5 minutes to induce lysis, incubate for 25 minutes, and read luminescence.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z' > 0.5 , confirming robust dynamic range and signal-to-noise ratio.

Protocol B: Microtox (Vibrio fischeri) Aquatic Toxicity Assay

Aliphatic amines are frequently detected in wastewater effluents and can inhibit biological treatment processes[3]. The Microtox assay provides a rapid, objective measure of this environmental hazard.

  • Bacterial Reconstitution: Reconstitute lyophilized Vibrio fischeri (Phosphobacterium phosphoreum) in a 2% NaCl solution stabilized at 15°C.

  • Sample Dilution: Prepare a 1:2 serial dilution of the test amines (DEDP, DEPO, Novaldiamine) in 2% NaCl.

  • Exposure: Mix 500 µL of the bacterial suspension with 500 µL of the test compound. Incubate precisely for 15 minutes at 15°C.

  • Measurement: Quantify the reduction in bioluminescence using a Microtox Model 500 analyzer. Calculate the EC₅₀ (concentration causing 50% light reduction)[3].

  • Self-Validation Check: Run a parallel assay using Phenol as a reference toxicant. The bacterial batch is validated only if the Phenol EC₅₀ falls within the historical acceptance criteria of 13–26 mg/L.

workflow cluster_0 In Vitro Hepatotoxicity cluster_1 Aquatic Toxicity Prep Compound Prep (0.1% DMSO Vehicle) HepG2 HepG2 Cell Line (3D Spheroid) Prep->HepG2 Vibrio V. fischeri (Microtox Assay) Prep->Vibrio ATP CellTiter-Glo (ATP Depletion) HepG2->ATP Val Z'-Factor Validation (>0.5 Required) ATP->Val EC50 EC50 Calculation (15 min contact) Vibrio->EC50 EC50->Val

Figure 2: Self-validating toxicological screening workflow for aliphatic amines.

Conclusion & Application Insights

From a process chemistry and safety perspective, DEDP is the superior intermediate compared to DEPO and Novaldiamine. The acetal protection strategy not only prevents unwanted side reactions during the synthesis of 8-aminoquinolines but also significantly dampens the acute cytotoxicity and environmental toxicity associated with electrophilic ketones and highly basic primary amines[2].

When handling downstream deprotection steps (converting DEDP to DEPO via acid hydrolysis), facilities must implement strict containment and wastewater monitoring protocols, as the resulting deprotected amines exhibit a sharp increase in aquatic toxicity[3][4].

References

  • Environment and Climate Change Canada. (2021). Draft Screening Assessment Aliphatic Amines Group. Retrieved from[Link]

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271-295. Retrieved from[Link]

  • Hwang, B. J., et al. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Water Environment Research. Retrieved from[Link]

  • Chemsrc. (2025). Pamaquine | CAS#:491-92-9 | Precursor & DownStream. Retrieved from[Link]

Sources

validation of 4,4-Diethoxy-1-(diethylamino)pentane as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of 4,4-Diethoxy-1-(diethylamino)pentane as a Pharmaceutical Intermediate

Executive Summary

The selection and validation of pharmaceutical intermediates are critical decision points in drug development, directly impacting the quality, safety, and manufacturing efficiency of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive technical evaluation of 4,4-Diethoxy-1-(diethylamino)pentane, a key intermediate in the synthesis of several important pharmaceutical compounds. We present a comparative analysis against a relevant alternative, 4-aminobutyraldehyde diethyl acetal, examining synthetic accessibility, yield, and impurity profiles. Furthermore, this document establishes a robust, self-validating framework for the analytical validation of 4,4-Diethoxy-1-(diethylamino)pentane, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH). Detailed experimental protocols, data interpretation guides, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the integrity of their synthetic pathways.

Introduction: The Strategic Importance of Intermediates

In pharmaceutical manufacturing, an intermediate is a material produced during the synthesis of an API that must undergo further molecular change before it becomes the final API.[1] The point at which API synthesis officially begins, with a designated "regulatory starting material," is a critical milestone where Good Manufacturing Practices (cGMP) become mandatory.[2][3] The quality and purity of all subsequent intermediates are paramount, as they are significant structural fragments incorporated into the API and can introduce impurities that are difficult to remove in later stages.[1][2]

Synthetic Accessibility and Comparative Analysis

The viability of an intermediate is determined by its synthetic efficiency, cost, and the purity it affords the subsequent steps. A logical process flow for selecting an intermediate involves evaluating these factors against viable alternatives.

G cluster_synthesis Synthetic Pathway for 4,4-Diethoxy-1-(diethylamino)pentane start 1-Bromo-3-chloropropane + Diethylamine step2 3-(Diethylamino)-1-chloropropane start->step2 Phase Transfer Catalyst step3 Grignard Reagent Formation (with Mg) step2->step3 step4 Reaction with Triethyl Orthoformate step3->step4 product 4,4-Diethoxy-1-(diethylamino)pentane step4->product Yield: ~70-76%

Caption: Synthetic route for 4,4-Diethoxy-1-(diethylamino)pentane.

Synthesis of 4,4-Diethoxy-1-(diethylamino)pentane

A common synthetic route involves a multi-step process beginning with commercially available materials.[8]

  • Amination: 1-Bromo-3-chloropropane is reacted with diethylamine, typically using a phase transfer catalyst, to yield 3-(diethylamino)-1-chloropropane.

  • Grignard Formation: The resulting chloro-amine is converted into a Grignard reagent by reacting it with magnesium turnings.

  • Acetal Formation: This Grignard reagent is then reacted with triethyl orthoformate to form the target intermediate, 4,4-Diethoxy-1-(diethylamino)pentane. The reported yields for the final step are in the range of 70-76%.[8]

Comparative Alternative: 4-Aminobutyraldehyde Diethyl Acetal

A structurally similar and commercially available alternative is 4-aminobutyraldehyde diethyl acetal (also known as 4,4-Diethoxybutylamine, CAS 6346-09-4).[9] This intermediate possesses a primary amine instead of a tertiary amine, which presents different synthetic opportunities and challenges. For syntheses requiring a primary amine for subsequent reactions (e.g., reductive amination to introduce different alkyl groups), this intermediate is a more direct precursor.

Performance Comparison

The choice between these intermediates depends heavily on the specific target API. The following table provides a comparative overview based on key manufacturing and quality considerations.

Parameter4,4-Diethoxy-1-(diethylamino)pentane4-Aminobutyraldehyde Diethyl AcetalJustification & Causality
Synthetic Steps Multi-step from basic precursors.Often commercially available or synthesized in fewer steps.A longer synthetic route increases the potential for impurity introduction and process variability.[1]
Cost-Benefit Potentially lower raw material cost but higher process cost (labor, energy, solvents).Higher initial purchasing cost but may reduce overall manufacturing costs by shortening the synthetic route.A cost-benefit analysis should be performed, considering not just material costs but the entire process economy.[10][11][12]
Impurity Profile Potential for unreacted Grignard reagents, residual solvents (e.g., benzene, ether), and by-products from the amination step.Impurities often relate to the synthesis of the starting aldehyde or the acetal formation step.The impurity profile dictates the necessary downstream purification steps; controlling impurities early is crucial.[3][13]
Process Safety Involves highly reactive Grignard reagents, requiring strict anhydrous conditions and careful handling.Synthesis is generally less hazardous, though handling of primary amines requires appropriate safety measures.Process safety and environmental impact (e.g., solvent choice) are key considerations in modern drug development.
Versatility Direct precursor for APIs requiring a diethylaminopentane side chain.More versatile for creating a library of analogs by allowing for different N-alkylation strategies.The choice is guided by the synthetic strategy: building the final side chain early vs. late-stage functionalization.

Comprehensive Validation Protocol

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[6][14] For a pharmaceutical intermediate, this means ensuring that methods for identity, purity, and strength are accurate, precise, and specific. The following workflow and protocols are grounded in ICH Q2(R1) guidelines.

G cluster_validation Validation Workflow for Pharmaceutical Intermediate cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_assay Assay (Content/Strength) sample Receive Intermediate Batch ftir FTIR Spectroscopy sample->ftir Identity Tests nmr_id NMR Spectroscopy (¹H, ¹³C) sample->nmr_id Identity Tests ms_id Mass Spectrometry sample->ms_id Identity Tests hplc HPLC-UV/DAD for Non-Volatile Impurities sample->hplc Purity Tests gc Headspace GC-MS for Residual Solvents sample->gc Purity Tests titration Potentiometric Titration sample->titration Assay Test report Compile Validation Report ms_id->report hplc->report gc->report titration->report release Release Batch for Manufacturing report->release Meets Specifications

Caption: Experimental workflow for the validation of an intermediate.

Identity Confirmation

Objective: To confirm the molecular structure of the intermediate.

  • Fourier-Transform Infrared Spectroscopy (FTIR)

    • Principle: Confirms the presence of key functional groups (C-O ether, C-N amine, C-H alkane).

    • Protocol:

      • Obtain a background spectrum of the clean ATR crystal.

      • Apply a small drop of the liquid sample directly onto the ATR crystal.

      • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

      • Compare the resulting spectrum against a qualified reference standard.

    • Acceptance Criteria: The positions of major absorption bands must correspond to those of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Principle: Provides detailed information about the carbon-hydrogen framework, confirming atom connectivity and the number of protons and carbons.

    • Protocol:

      • Dissolve a precisely weighed sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a qualified spectrometer (e.g., 400 MHz).

      • Process the data (phasing, baseline correction, integration).

    • Acceptance Criteria: The chemical shifts, splitting patterns, and integration values in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, must be consistent with the proposed structure of 4,4-Diethoxy-1-(diethylamino)pentane and the reference standard.

Purity Assessment and Impurity Profiling

Objective: To detect, identify, and quantify all impurities, including organic by-products, residual solvents, and starting materials.[15][16]

  • High-Performance Liquid Chromatography (HPLC) for Related Substances

    • Causality: HPLC is the gold standard for separating non-volatile organic impurities due to its versatility and sensitivity.[17][18] A reverse-phase method is chosen due to the intermediate's moderate polarity.

    • Experimental Protocol:

      • Preparation: Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase.

      • HPLC Conditions:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

        • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

        • Gradient: 10% B to 90% B over 30 minutes.

        • Flow Rate: 1.0 mL/min.

        • Column Temperature: 30°C.

        • Detection: UV Diode Array Detector (DAD) at 210 nm.

        • Injection Volume: 10 µL.

      • Validation Parameters (as per ICH Q2(R1)): [6][19]

        • Specificity: Spike the sample with known potential impurities to demonstrate separation.

        • Linearity: Analyze a series of solutions over a range (e.g., LOQ to 150% of the specification limit for impurities).

        • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation.

        • Accuracy: Perform spike recovery studies at multiple concentration levels.

        • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (different days, analysts).[14][20]

    • Acceptance Criteria: Individual unknown impurities should not exceed 0.10%, and the total impurities should not exceed 0.50% (subject to API-specific requirements).

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

    • Causality: Headspace GC is the required method for analyzing volatile residual solvents as defined by ICH Q3C.[21] MS detection provides definitive identification. The static headspace method is chosen for its simplicity and robustness.[22]

    • Experimental Protocol:

      • Preparation: Accurately weigh ~100 mg of the intermediate into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.

      • GC-MS Conditions:

        • Incubation: Heat the vial at 80°C for 15 minutes.

        • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

        • Carrier Gas: Helium.

        • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min.

        • Detector: Mass Spectrometer (Scan mode).

      • Analysis: Identify and quantify solvents (e.g., benzene, ether, THF) based on their retention times and mass spectra against a calibrated standard.

    • Acceptance Criteria: Residual solvent levels must be below the limits specified in ICH Q3C.[21] For example, Benzene (a Class 1 solvent) is limited to 2 ppm.

Assay (Quantitative Analysis)

Objective: To determine the exact content or purity of the intermediate.

  • Potentiometric Titration

    • Causality: The presence of the basic diethylamino group makes this intermediate ideally suited for an acid-base titration. This is a primary, absolute method that provides high accuracy and precision for assay determination.

    • Experimental Protocol:

      • Accurately weigh a sample of the intermediate (~200 mg) into a beaker.

      • Dissolve in a suitable non-aqueous solvent (e.g., 50 mL of glacial acetic acid).

      • Titrate with a standardized solution of 0.1 M perchloric acid in acetic acid.

      • Use a pH electrode to determine the endpoint potentiometrically.

      • Perform a blank titration and subtract the volume from the sample titration.

    • Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the sample weight.

    • Acceptance Criteria: Assay value typically must be within 98.0% - 102.0% on an anhydrous basis.

Decision Framework for Intermediate Selection

The optimal choice of an intermediate is context-dependent. A research lab prioritizing synthetic versatility may have different needs than a commercial manufacturing facility focused on cost and process robustness.

G start API Synthesis Goal q1 Is the final API side chain a fixed N,N-diethylpentane? start->q1 q2 Is cost optimization the primary driver? q1->q2 Yes result2 Use 4-Aminobutyraldehyde Diethyl Acetal q1->result2 No (Need for analog synthesis) q3 Are Grignard reaction capabilities limited? q2->q3 No (Process time is more critical) result1 Use 4,4-Diethoxy-1-(diethylamino)pentane q2->result1 Yes (Lower raw material cost) q3->result1 No q3->result2 Yes

Caption: Decision logic for selecting the appropriate intermediate.

Conclusion

4,4-Diethoxy-1-(diethylamino)pentane is a highly effective intermediate for the synthesis of specific pharmaceutical targets. Its validation requires a multi-faceted analytical approach encompassing spectroscopic identification, chromatographic purity assessment, and titrimetric assay. While its synthesis involves hazardous reagents, the process is well-established and provides good yields.

The primary alternative, 4-aminobutyraldehyde diethyl acetal, offers greater flexibility for medicinal chemistry exploration but may come at a higher initial cost. The ultimate selection should be based on a thorough evaluation of the specific project goals, weighing synthetic efficiency, cost-effectiveness, and regulatory considerations. By adhering to the rigorous validation protocols outlined in this guide, drug development professionals can ensure the quality and consistency of their chosen intermediate, building a solid foundation for a successful API manufacturing process.

References

  • Guideline on the use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products. (2013). European Medicines Agency. Link

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Link

  • Use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products - Scientific guideline. (2013). European Medicines Agency. Link

  • Regulatory Starting Materials. (2026). Scendea. Link

  • Establishing Regulatory Starting Materials & Understanding the ICH. (2021). DS InPharmatics. Link

  • API Regulatory Starting Materials. (n.d.). CONCEPT HEIDELBERG. Link

  • What is Pharmaceutical Validation, and Why is it Important? (2024). Innopharma Education. Link

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Link

  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4 wiki. (n.d.). Guidechem. Link

  • The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. (n.d.). Xiamen AmoyChem Co., Ltd. Link

  • Method Validation Guidelines. (n.d.). BioPharm International. Link

  • Analytical Methods. (n.d.). Japan Environment and Children's Study. Link

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Therapeutic Goods Administration. Link

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Wordpress. Link

  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis. (n.d.). ChemicalBook. Link

  • Are there any alternative solvents for DMF-DCM? (2015). ResearchGate. Link

  • A Comparative Guide to Alternatives for 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Synthesis. (n.d.). Benchchem. Link

  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine 1116-77-4. (n.d.). Sigma-Aldrich. Link

  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (n.d.). CymitQuimica. Link

  • 4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses. Link

  • 4,4-Diethoxybutylamine. (n.d.). PubChem. Link

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PMC. Link

  • Cost-Benefit Analysis of Medicines – a Guide for Industry. (1989). Office of Health Economics. Link

  • Medicine/Food/ Aroma/Chemical Intermediates. (n.d.). Otsuka Chemical Co., Ltd. Link

  • Evaluation of the cost-benefit of the implementation of PAT systems for the production of solid forms in a pharmaceutical company. (n.d.). SciSpace. Link

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Link

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (n.d.). Benchchem. Link

  • Synthesis of 4,4-Dimethyl-1,6-Heptadiyne and Derivatives from Dimedone. (2025). Organic Syntheses. Link

  • Cost-effectiveness analysis and efficient use of the pharmaceutical budget: the key role of clinical pharmacologists. (n.d.). PMC. Link

  • (PDF) Cost-Benefit Analysis of the Implementation of an Integrated Production Software in the Raw Materials Sector of A Pharmaceutical Industry. (2022). ResearchGate. Link

  • Analytical techniques in pharmaceutical analysis: A review. (n.d.). Arabian Journal of Chemistry. Link

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (n.d.). ResearchGate. Link

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (n.d.). PharmaInfo. Link

  • GL18 Impurities - Residual Solvents - Step 7. (n.d.). European Medicines Agency. Link

  • Budget Impact Analysis of prolonged-release buprenorphine depot-formulation for the management of patients affected by opioid use disorder. (2021). Global and Regional Health Technology Assessment. Link

  • Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. (n.d.). ResearchGate. Link

Sources

Part 1: Structural Causality and Physicochemical Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Property Comparison of Ether-PFAS vs. Legacy PFAS: A Technical Guide

As a Senior Application Scientist in environmental chemistry and drug development, I frequently encounter the analytical challenges posed by the transition from legacy per- and polyfluoroalkyl substances (PFAS) to next-generation alternatives. As regulatory frameworks phase out legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the industry has pivoted to fluoroalkylether compounds (ether-PFAS) such as HFPO-DA (GenX), ADONA, and F-53B.

While marketed as safer alternatives, evaluating their true environmental and biological impact requires a rigorous, objective comparison of their physicochemical properties. This guide synthesizes experimental data to compare ether-PFAS against legacy PFAS, providing robust, self-validating methodologies for physicochemical characterization.

The defining structural feature of ether-PFAS is the insertion of one or more oxygen atoms (ether linkages) into the fluorinated carbon backbone. This seemingly minor modification fundamentally alters the molecule's physicochemical behavior:

  • Molecular Flexibility & Physical State: The ether oxygen lowers the rotational barrier of the carbon chain, preventing crystallization. Consequently, HFPO-DA remains a liquid at room temperature, whereas the rigid, linear PFOA is a solid 1[1], 2[2].

  • Hydration & Solubility: The localized dipole of the ether oxygen enhances interaction with water molecules. HFPO-DA exhibits a water solubility of >751 g/L at 20 °C, which is exponentially higher than PFOA's 3.3 g/L at 25 °C 1[1].

  • Environmental Partitioning: Ether-PFAS behave as powerful surfactants. Their tendency to aggregate at interfaces complicates standard octanol-water partition coefficient (Log Kow) measurements, rendering traditional experimental designs obsolete .

Table 1: Physicochemical Comparison of Legacy vs. Ether-PFAS

CompoundClassFormulaMolecular Weight ( g/mol )Physical State (RT)Water SolubilityKey Application
PFOA Legacy PFCAC8HF15O2414.07Solid3.3 g/L (25 °C)Phased-out surfactant
PFOS Legacy PFSAC8HF17O3S500.13Solid~0.68 g/L (25 °C)Phased-out surfactant
HFPO-DA (GenX) Ether-PFCAC6HF11O3330.05Liquid>751 g/L (20 °C)PTFE polymerization aid
ADONA Ether-PFCAC7H2F12O4378.11LiquidHighly SolubleEmulsifier
F-53B Cl-Ether-PFSAC8HClF16O4S536.60SolidModerateMetal plating mist suppressant

(Data synthesized from peer-reviewed literature and environmental monitoring reports 1[1], 2[2],3[3])

Part 2: Experimental Protocols for Physicochemical Determination

Standard OECD guidelines often fail when applied to ether-PFAS due to their extreme surfactant properties. Below are field-proven, self-validating protocols for determining pKa and Log Kow.

Protocol 1: pKa Determination via 19F-NMR Titration

Traditional potentiometric titrations are easily skewed by micelle formation. 19F-NMR circumvents this by directly monitoring the electronic environment of the fluorine nuclei adjacent to the acidic functional group. Causality: As the carboxylic/sulfonic acid group deprotonates, the electron density shifts, altering the magnetic shielding of the adjacent α-CF2 group. Plotting this chemical shift against pH yields a highly accurate pKa without micellar interference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the ether-PFAS (e.g., HFPO-DA) in a 90:10 H2O:D2O mixture. Crucially, the concentration must be kept below 1 mM to ensure the system remains below the critical micelle concentration (CMC).

  • Internal Standardization: Add a trace amount of trifluoroacetic acid (TFA) as an internal chemical shift reference to correct for instrument drift.

  • pH Titration: Aliquot the solution into multiple NMR tubes. Adjust the pH of each tube from 0.5 to 6.0 using dilute DCl or NaOD. Measure the exact pH using a calibrated micro-pH probe.

  • Acquisition: Acquire 19F-NMR spectra for each sample at a constant temperature (e.g., 25 °C).

  • Data Extraction: Track the chemical shift (δ) of the α-CF2 fluorine atoms.

  • Self-Validation Check: Fit the δ vs. pH data to the Henderson-Hasselbalch equation. A successful fit with an R² > 0.99 validates that the compound remained in a monomeric state throughout the titration.

pKa_Workflow Start 1. Prepare Ether-PFAS (Below CMC in D2O) Titration 2. pH Titration (Adjust with DCl/NaOD) Start->Titration NMR 3. 19F-NMR Acquisition (Monitor α-CF2 shift) Titration->NMR Analysis 4. Data Analysis (Henderson-Hasselbalch fit) NMR->Analysis Result 5. pKa Determination (Self-Validated) Analysis->Result

Workflow for experimental pKa determination of ether-PFAS using 19F-NMR titration.

Protocol 2: Log Kow Determination via HPLC (Adapted OECD 117)

Because ether-PFAS aggregate at the octanol-water interface, traditional shake-flask methods (OECD 107) yield artifactual partitioning data. Reversed-phase HPLC offers a reliable surrogate by correlating retention time to hydrophobicity. Causality: The stationary phase (C18) acts as the hydrophobic pseudo-octanol phase. By ensuring the mobile phase is highly acidic, the ether-PFAS is fully protonated, preventing ionic repulsion and allowing true hydrophobic partitioning to be measured.

Step-by-Step Methodology:

  • Calibration: Select 6-8 reference compounds (e.g., aliphatic carboxylic acids) with known, reliable Log Kow values spanning the expected range (Log Kow 1 to 6).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol/water (e.g., 60:40) buffered to pH 2.0 using formic acid. The low pH ensures HFPO-DA and ADONA are fully protonated.

  • Chromography: Inject the reference standards and the ether-PFAS analyte onto a C18 column. Record the retention times (tR).

  • Capacity Factor Calculation: Calculate the capacity factor (k') for each compound using k' = (tR - t0) / t0, where t0 is the dead time (measured using an unretained marker like thiourea).

  • Interpolation: Plot log k' vs. known Log Kow for the standards. Interpolate the Log Kow of the ether-PFAS from the linear regression.

  • Self-Validation Check: Run a secondary reference standard as an "unknown." If its calculated Log Kow falls within ±0.1 log units of its literature value, the system is validated.

Part 3: Toxicokinetic & Receptor Binding Implications

The physicochemical differences imparted by the ether linkage directly govern the toxicokinetics and biological interactions of these compounds.

Ether_PFAS_Properties EtherLink Ether Linkage (-O-) Flex Increased Molecular Flexibility (Lower Tg) EtherLink->Flex Solub Enhanced Water Solubility (>751 g/L for HFPO-DA) EtherLink->Solub Degrad Altered Degradation & Clearance EtherLink->Degrad State Liquid State at Room Temp Flex->State

Mechanistic impact of ether linkages on the physicochemical properties of PFAS compounds.

While HFPO-DA exhibits faster biological clearance and lower acute toxicity compared to PFOA due to its higher water solubility and shorter chain length, it still primarily accumulates in the liver, leading to hepatotoxicity 1[1]. Furthermore, structural variations among ether-PFAS homologues drastically affect endocrine disruption potential. In vitro assays evaluating estrogen receptor (ERα and ERβ) binding affinity demonstrate that longer-chain ether-PFAS (like HFPO-TA and HFPO-TeA) exhibit up to 57-fold stronger binding affinity than PFOA, whereas the shorter HFPO-DA shows negligible binding 4[4]. Conversely, chlorinated ether-PFAS like F-53B demonstrate severe bioaccumulation potential, often exceeding that of the legacy PFOS it was designed to replace 3[3].

Conclusion

The transition to ether-PFAS does not eliminate the environmental and biological risks associated with fluorinated surfactants; it merely shifts their physicochemical profile. By employing rigorous, artifact-free analytical methodologies—such as 19F-NMR for pKa and HPLC for Log Kow—researchers can accurately model the fate and toxicity of these emerging contaminants.

References

  • Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks Source: nih.gov URL:[Link]

  • Structure and applications of HFPO−DA Source: researchgate.net URL: [Link]

  • The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns Source: nih.gov URL:[Link]

  • Comparative in Vitro and in Vivo Evaluation of the Estrogenic Effect of Hexafluoropropylene Oxide Homologues Source: acs.org URL: [Link]

  • State of per- and polyfluoroalkyl substances (PFAS) report Source: canada.ca URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.